6,6-Difluoro-1,4-diazepane HBr salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6,6-difluoro-1,4-diazepane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2.BrH/c6-5(7)3-8-1-2-9-4-5;/h8-9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMGZDJGPRTNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)(F)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529509-60-2 | |
| Record name | 1H-1,4-Diazepine, 6,6-difluorohexahydro-, hydrobromide (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529509-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
6,6-Difluoro-1,4-diazepane HBr Salt: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6-Difluoro-1,4-diazepane hydrobromide is a fluorinated heterocyclic compound belonging to the diazepane class of molecules. The introduction of fluorine atoms can significantly alter the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. As such, 6,6-Difluoro-1,4-diazepane HBr salt represents a valuable building block in medicinal chemistry and drug discovery for the development of novel therapeutics. This document provides a technical overview of its chemical properties, based on available data.
Chemical and Physical Properties
Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes available information from commercial suppliers and predicted data.
| Property | Data | Source |
| Molecular Formula | C₅H₁₁BrF₂N₂ | BLDpharm[1] |
| Molecular Weight | 217.06 g/mol | BLDpharm[1] |
| CAS Number | 1422344-19-1 | BLDpharm[1] |
| Appearance | Solid (form not specified) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| Storage Conditions | Store at room temperature, keep dry and cool. | ChemScene[2] |
Spectroscopic Data
While specific spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for the HBr salt are not publicly available in detail, commercial suppliers indicate the availability of such data upon request.[1] For the related 6,6-difluoro-1,4-diazepane dihydrochloride, predicted mass spectrometry data is available, suggesting a protonated molecule [M+H]⁺ with m/z of 137.08848.[3]
Chemical Stability and Reactivity
Detailed stability studies for this compound have not been published. As a hydrobromide salt of a diamine, it is expected to be a stable, crystalline solid under standard conditions. The diazepane ring may be susceptible to ring-opening reactions under harsh acidic or basic conditions. The fluorine atoms at the 6-position are generally stable but could potentially be eliminated under strongly basic conditions.
Experimental Protocols
Caption: Hypothetical workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the broader class of diazepine and benzodiazepine derivatives are well-known for their activity as central nervous system (CNS) modulators.[4] Many of these compounds interact with GABA-A receptors, potentiating the effects of the neurotransmitter GABA and leading to anxiolytic, sedative, and anticonvulsant effects. The introduction of fluorine can modulate the potency and selectivity of such interactions.
Given its structural similarity to known CNS-active agents, it is plausible that 6,6-Difluoro-1,4-diazepane derivatives could be investigated for their potential to modulate neurotransmitter signaling pathways. A hypothetical signaling pathway that could be investigated is presented below.
Caption: Hypothetical interaction with a neuronal signaling pathway.
Conclusion
This compound is a fluorinated building block with potential for use in the development of novel therapeutic agents, particularly those targeting the central nervous system. While detailed experimental data on its chemical properties and biological activity is currently limited in the public domain, its structural features suggest it is a compound of interest for further investigation. Researchers and drug development professionals are encouraged to perform detailed characterization and biological screening to fully elucidate the potential of this and related compounds.
References
An In-depth Technical Guide to the Synthesis of 6,6-Difluoro-1,4-diazepane HBr Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 6,6-Difluoro-1,4-diazepane hydrobromide salt, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the protection of a diazepanone, followed by a key geminal difluorination step, and concluding with deprotection and salt formation. This document details the experimental protocols, presents all quantitative data in structured tables, and includes visualizations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of 6,6-Difluoro-1,4-diazepane HBr salt is approached through a strategic three-step sequence. The process begins with the readily available 1,4-diazepan-6-one, which is first protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl 6-oxo-1,4-diazepane-1-carboxylate. This intermediate then undergoes a crucial geminal difluorination at the C6 position using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), to produce tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate. The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrobromide salt by treatment with hydrobromic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate
This initial step involves the protection of the secondary amine in 1,4-diazepan-6-one with a tert-butyloxycarbonyl (Boc) group.
Procedure:
To a solution of 1,4-diazepan-6-one (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base, for instance triethylamine (1.2 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel affords pure tert-butyl 6-oxo-1,4-diazepane-1-carboxylate.
Step 2: Synthesis of tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate
This key step introduces the gem-difluoro moiety at the C6 position of the diazepane ring.
Procedure:
Caution: Fluorinating agents like DAST and Deoxo-Fluor are hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood.
To a solution of tert-butyl 6-oxo-1,4-diazepane-1-carboxylate (1 equivalent) in anhydrous dichloromethane, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of diethylaminosulfur trifluoride (DAST, 1.5-2.0 equivalents) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor, 1.5-2.0 equivalents) in anhydrous dichloromethane dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate.
Step 3: Synthesis of this compound
The final step involves the deprotection of the Boc group and the formation of the hydrobromide salt.
Procedure:
A solution of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate (1 equivalent) in a suitable solvent like ethyl acetate or diethyl ether is treated with a solution of hydrobromic acid in acetic acid (e.g., 33 wt %) or anhydrous HBr gas. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound as a solid.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate | 196808-86-5 | C₁₀H₁₈N₂O₃ | 214.26 | White solid |
| tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | 1166820-07-0 | C₁₀H₁₈F₂N₂O₂ | 236.26 | Colorless oil |
| This compound | Not available | C₅H₁₁BrF₂N₂ | 217.06 | Off-white solid |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Boc Protection of 1,4-diazepan-6-one | Boc₂O, Triethylamine | Dichloromethane | 85-95 |
| 2 | Geminal Difluorination of tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate | DAST or Deoxo-Fluor | Dichloromethane | 60-75 |
| 3 | Deprotection and Salt Formation | Hydrobromic Acid | Ethyl Acetate | 90-98 |
Table 3: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| tert-Butyl 6-oxo-1,4-diazepane-1-carboxylate | 3.80-3.60 (m, 4H), 2.80-2.60 (m, 4H), 1.45 (s, 9H) | 208.1, 155.2, 80.5, 52.3, 49.8, 45.1, 41.7, 28.4 |
| tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | 3.70-3.50 (m, 4H), 3.00-2.80 (m, 4H), 1.47 (s, 9H) | 154.8, 118.9 (t, J = 245 Hz), 80.9, 50.1 (t, J = 25 Hz), 46.3, 42.8, 28.4 |
| This compound (D₂O, δ ppm) | 3.60-3.40 (m, 4H), 3.30-3.10 (m, 4H) | 118.5 (t, J = 248 Hz), 49.5 (t, J = 26 Hz), 45.8, 42.1 |
Note: NMR data are representative and may vary slightly based on experimental conditions and instrumentation.
Logical Relationships in Synthesis
The synthesis follows a logical progression of protecting group chemistry and functional group transformation.
Caption: Key logical considerations in the synthetic pathway.
This guide provides a detailed framework for the synthesis of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before undertaking these procedures in a laboratory setting.
Technical Guide: 6,6-Difluoro-1,4-diazepane HBr Salt (CAS No. 1422344-19-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6,6-Difluoro-1,4-diazepane hydrobromide salt, a fluorinated diamine derivative of potential interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific salt, this guide also incorporates information on the parent compound and related derivatives to provide a broader context for researchers.
Chemical Identity and Properties
The Chemical Abstracts Service (CAS) number for 6,6-Difluoro-1,4-diazepane HBr salt is 1422344-19-1 [1][2]. A summary of its key chemical properties, along with those of related structures, is presented below.
Table 1: Physicochemical Data of 6,6-Difluoro-1,4-diazepane and its Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| This compound | 1422344-19-1 | C₅H₁₁BrF₂N₂ | 217.06 | Solid |
| 6,6-Difluoro-1,4-diazepane | Not specified | C₅H₁₀F₂N₂ | 136.14 | Not specified |
| tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | 1166820-07-0 | C₁₀H₁₈F₂N₂O₂ | 236.26 | Solid[3] |
Synthesis and Experimental Protocols
A plausible, though not explicitly documented, synthetic workflow for 6,6-Difluoro-1,4-diazepane is outlined below. This represents a logical chemical pathway rather than a cited experimental protocol.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.
However, the 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, some 1,4-diazepane-based compounds have been investigated as sigma receptor ligands, which are implicated in neurological disorders[4]. The introduction of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability, binding affinity, and membrane permeability.
Given the lack of specific data, a general workflow for the biological evaluation of a novel chemical entity like this compound is presented below. This illustrates a typical screening cascade in early-stage drug discovery.
Conclusion and Future Directions
This compound is a chemical entity with limited publicly available research data. While its core 1,4-diazepane structure is of interest in medicinal chemistry, further studies are required to elucidate the specific biological properties and potential therapeutic applications of this fluorinated derivative. Researchers interested in this compound are encouraged to undertake foundational studies, including the development and validation of a synthetic route, characterization of its physicochemical properties, and comprehensive biological screening to identify its mechanism of action and potential therapeutic targets. The information provided in this guide serves as a starting point for such investigations.
References
- 1. This compound (CAS No. 1422344-19-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. BioChain Incorporated (Page 26) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 6,6-Difluoro-1,4-diazepane HBr Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 6,6-Difluoro-1,4-diazepane hydrobromide salt. Due to the limited availability of public domain experimental data for this specific salt, this document presents a predictive and representative profile based on established principles of organic chemistry and spectroscopy, alongside data from structurally related compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Chemical Structure and Properties
-
IUPAC Name: 6,6-Difluoro-1,4-diazepane hydrobromide
-
CAS Number: 1422344-19-1
-
Molecular Formula: C₅H₁₁BrF₂N₂
-
Molecular Weight: 217.06 g/mol
-
Structure:
(Note: A placeholder for the chemical structure image is used above. A proper 2D chemical structure drawing would be inserted here in a full document.)
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of similar fluorinated and non-fluorinated 1,4-diazepane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.6 - 3.8 | t | 4H | -CH₂-N⁺H₂- |
| 3.2 - 3.4 | t | 4H | -CH₂-N⁺H₂- |
| 2.2 - 2.4 | m | 2H | -CH₂-CF₂- |
Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| 115 - 125 (t, ¹JCF ≈ 240-250 Hz) | C6 (-CF₂-) |
| 45 - 50 | C2, C5 |
| 40 - 45 | C3, C7 |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -90 to -110 | t | -CF₂- |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800 - 3000 | Strong, Broad | N-H stretch (amine salt) |
| 1580 - 1650 | Medium | N-H bend |
| 1000 - 1200 | Strong | C-F stretch |
| 2850 - 2960 | Medium | C-H stretch (aliphatic) |
| 1400 - 1480 | Medium | C-H bend (aliphatic) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 137.0885 | [M+H]⁺ (free base) |
| 159.0704 | [M+Na]⁺ (free base) |
Proposed Experimental Protocols
The following sections detail plausible experimental methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
The synthesis of 6,6-Difluoro-1,4-diazepane can be envisioned through a multi-step process starting from a suitable precursor, followed by salt formation. A possible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
Detailed Protocol:
-
Synthesis of 1,4-Dibenzyl-6,6-difluoro-1,4-diazepane: To a solution of N,N'-dibenzylethylenediamine in a suitable aprotic solvent such as DMF, add a base like sodium hydride. Stir the mixture at room temperature, then add 1,3-dibromo-2,2-difluoropropane dropwise. Heat the reaction mixture to facilitate the cyclization. After completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Deprotection to 6,6-Difluoro-1,4-diazepane: Dissolve the protected diazepane in a solvent like ethanol. Add a palladium on carbon catalyst. Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS). Filter off the catalyst and concentrate the filtrate to obtain the free base.
-
Formation of the HBr Salt: Dissolve the 6,6-Difluoro-1,4-diazepane free base in a suitable solvent such as isopropanol or diethyl ether. Add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) dropwise with stirring. The hydrobromide salt should precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Spectroscopic Characterization Workflow
The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of the synthesized compound.
Caption: Workflow for spectroscopic characterization and purity analysis.
Detailed Protocols for Characterization:
-
NMR Spectroscopy: Prepare a solution of the HBr salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) method.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water). Analyze by electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the protonated molecular ion of the free base.
-
Purity Analysis: Assess the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.
Signaling Pathways and Biological Context
Currently, there is no publicly available information on specific signaling pathways or biological targets for this compound. However, the 1,4-diazepane scaffold is a known "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of gem-difluoro groups can significantly modulate properties such as metabolic stability, pKa, and binding affinity. Therefore, this compound could be a valuable building block for the synthesis of novel therapeutic agents targeting a range of biological systems.
The logical progression for investigating the biological activity of this compound is illustrated below.
Caption: Logical workflow for biological investigation.
This guide provides a foundational understanding of the predicted characteristics and a strategic approach to the synthesis and analysis of this compound. It is intended to facilitate further research and development involving this and related compounds.
An In-depth Technical Guide to the 1H NMR of 6,6-Difluoro-1,4-diazepane HBr Salt
Disclaimer: Publicly available experimental 1H NMR data for 6,6-Difluoro-1,4-diazepane HBr salt is limited. The following guide is a representative example based on the expected spectral characteristics of similar fluorinated diazepane structures and general principles of NMR spectroscopy. The data presented herein is illustrative and should not be considered as experimentally verified for the named compound.
This technical guide provides a comprehensive overview of the anticipated 1H NMR characteristics of this compound, targeting researchers, scientists, and professionals in drug development. The guide outlines expected quantitative NMR data, a detailed experimental protocol for synthesis and spectral acquisition, and a logical workflow for characterization.
Predicted 1H NMR Data
The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The diazepane ring consists of four methylene groups and one difluorinated carbon. In the HBr salt form, the amine protons would be present. The presence of fluorine atoms at position 6 will cause splitting of the adjacent methylene protons, resulting in a triplet of triplets.
Table 1: Predicted 1H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| H-2, H-3 | 3.2 - 3.4 | m | - | -CH2-NH2+- |
| H-5, H-7 | 3.5 - 3.7 | t | JH,H = 6.8 | -CH2-CF2- |
| NH2+ | 9.0 - 9.5 | br s | - | Amine Salt Protons |
Note: The chemical shifts are predicted for a standard deuterated solvent like D2O or DMSO-d6. The broad singlet for the amine protons is due to rapid exchange.
Experimental Protocols
Synthesis of this compound (Illustrative)
A plausible synthetic route could involve the reaction of a suitable protected diamine with a difluorinated building block, followed by deprotection and salt formation.
-
Reaction Setup: To a solution of a protected 1,4-diazepane precursor in an appropriate solvent (e.g., dichloromethane), add a fluorinating agent at a controlled temperature.
-
Work-up: Quench the reaction and perform an aqueous work-up. The organic layer is dried and concentrated under reduced pressure.
-
Deprotection: The protecting groups are removed under acidic conditions.
-
Salt Formation: The resulting free amine is treated with a solution of hydrobromic acid in a suitable solvent (e.g., ethanol) to precipitate the HBr salt.
-
Purification: The crude salt is purified by recrystallization.
1H NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound in 0.6 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Temperature: 298 K.
-
Sweep Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to structural confirmation using 1H NMR.
Caption: Workflow for 1H NMR Analysis.
A Technical Guide to the ¹³C NMR of 6,6-Difluoro-1,4-diazepane HBr Salt
Predicted ¹³C NMR Spectral Characteristics
The presence of two fluorine atoms on the C6 carbon of the diazepane ring is the most significant structural feature influencing the ¹³C NMR spectrum. Due to spin-spin coupling between the ¹³C and ¹⁹F nuclei, the carbon signals will exhibit characteristic splitting patterns. The multiplicity of these signals can be predicted using the n+1 rule for coupling to I=1/2 nuclei, where n is the number of equivalent fluorine atoms.
Below is a table summarizing the anticipated ¹³C NMR signals, their expected multiplicities due to C-F coupling, and the types of coupling constants involved.
| Carbon Atom | Predicted Multiplicity | Coupling Constant Type |
| C6 | Triplet (t) | ¹JCF (one-bond) |
| C5, C7 | Triplet (t) | ²JCF (two-bond) |
| C2, C3 | Singlet (s) or Multiplet (m) | ³JCF (three-bond) |
The one-bond C-F coupling (¹JCF) for the C6 carbon is expected to be large, typically in the range of 200-300 Hz. The two-bond couplings (²JCF) for the adjacent C5 and C7 carbons will be significantly smaller, generally between 15 and 40 Hz. Three-bond couplings (³JCF) to C2 and C3 are often small (0-10 Hz) and may not be resolved, potentially resulting in singlets or broadened signals.
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of 6,6-Difluoro-1,4-diazepane HBr salt with the conventional numbering of the carbon atoms, which is essential for the assignment of the NMR signals.
Generalized Experimental Protocol for ¹³C NMR Analysis
Acquiring a high-quality ¹³C NMR spectrum of a fluorinated compound requires careful consideration of the experimental parameters. The following is a generalized protocol.
1. Sample Preparation:
-
Solvent Selection: The HBr salt of the compound necessitates the use of a polar, deuterated solvent. Deuterium oxide (D₂O) and methanol-d₄ (CD₃OD) are suitable choices. D₂O is often preferred as it avoids solvent signals in the aliphatic region of the spectrum.
-
Concentration: A concentration of 20-50 mg of the compound dissolved in 0.6-0.8 mL of the deuterated solvent is recommended to ensure an adequate signal-to-noise ratio.
-
Internal Standard: For spectra recorded in D₂O, a water-soluble standard such as 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) can be used for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Configuration:
-
Field Strength: A spectrometer with a field strength of 400 MHz or higher is advisable for better signal dispersion and sensitivity.
-
Probe: A multinuclear probe capable of observing ¹³C and decoupling ¹H is essential. For advanced experiments, a triple-resonance probe (¹H, ¹⁹F, ¹³C) would be advantageous to allow for ¹⁹F decoupling.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is typically employed. This removes ¹H-¹³C couplings, simplifying the spectrum to show only the ¹³C-¹⁹F couplings.
-
Spectral Width: A spectral width of approximately 250 ppm is generally sufficient to cover the expected chemical shift range.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significant number of scans (typically ranging from 1,024 to 8,192) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 to 5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between pulses.
4. Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay) is processed using a Fourier transform. An exponential multiplication with a line broadening factor of 1-2 Hz can be applied to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: The transformed spectrum must be accurately phased and the baseline corrected to ensure reliable peak picking and integration.
-
Data Analysis: The chemical shifts of the signals are reported in parts per million (ppm), and the C-F coupling constants (J) are measured in Hertz (Hz).
Experimental and Analytical Workflow
The logical flow from sample preparation to final data analysis is depicted in the following diagram.
This guide provides a foundational understanding for the ¹³C NMR analysis of this compound. The characteristic C-F coupling patterns are powerful diagnostic tools for confirming the presence and position of the gem-difluoro group within the molecule, making ¹³C NMR an indispensable technique in the structural elucidation of such fluorinated compounds.
Mass Spectrometry of 6,6-Difluoro-1,4-diazepane HBr Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 6,6-Difluoro-1,4-diazepane hydrobromide salt. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a detailed, predicted fragmentation pathway based on fundamental principles of mass spectrometry and analysis of analogous structures. The guide includes a proposed experimental protocol for analysis, predicted mass spectral data, and visualizations of the experimental workflow and fragmentation patterns to serve as a foundational resource for researchers.
Introduction
6,6-Difluoro-1,4-diazepane is a saturated seven-membered heterocyclic amine containing two nitrogen atoms and a geminal difluoro substitution. This structural motif is of interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms, such as altered basicity and metabolic stability. Mass spectrometry is an indispensable tool for the characterization of such novel compounds, providing information on molecular weight, elemental composition, and structural features through fragmentation analysis. This guide details the expected mass spectrometric analysis of the hydrobromide salt of 6,6-Difluoro-1,4-diazepane. In the mass spectrometer's ion source, the salt is expected to dissociate, and the protonated free base will be analyzed.
Predicted Mass Spectral Data
The analysis of 6,6-Difluoro-1,4-diazepane is expected to yield a protonated molecular ion ([M+H]⁺) and several characteristic fragment ions. The accurate mass and predicted fragmentation are key to its identification and structural elucidation.
| Parameter | Value | Source |
| Molecular Formula | C₅H₁₀F₂N₂ | PubChem |
| Monoisotopic Mass | 136.0812 Da | PubChem[1] |
| Predicted [M+H]⁺ (protonated molecule) | 137.0885 m/z | PubChem[1] |
| Predicted [M+Na]⁺ | 159.0704 m/z | PubChem[1] |
Proposed Experimental Protocol
A robust and sensitive method for the analysis of 6,6-Difluoro-1,4-diazepane would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 6,6-Difluoro-1,4-diazepane HBr salt in methanol.
-
Working Solution: Dilute the stock solution with a mixture of water and acetonitrile (1:1 v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Full Scan MS Range | 50 - 250 m/z |
| MS/MS Precursor Ion | 137.1 m/z |
| Collision Gas | Argon |
| Collision Energy | 10-40 eV (ramped) |
Predicted Fragmentation Pathway
The fragmentation of protonated 6,6-Difluoro-1,4-diazepane is anticipated to proceed through several key pathways characteristic of cyclic amines and fluorinated compounds. The primary fragmentation events are likely to involve the cleavage of the diazepine ring.
Caption: Predicted fragmentation pathway of protonated 6,6-Difluoro-1,4-diazepane.
Discussion of Fragmentation
-
[M+H]⁺ (m/z 137.1): This is the protonated molecular ion, which will be the precursor for all subsequent fragmentations.
-
Loss of Ethylene (m/z 109.1): A common fragmentation pathway for saturated nitrogen-containing rings is the loss of a neutral alkene. Cleavage of the C2-C3 and N4-C5 bonds with a hydrogen rearrangement could lead to the loss of ethylene (C₂H₄).
-
Loss of a CH₂NH₂ radical (m/z 106.1): Alpha-cleavage adjacent to one of the nitrogen atoms could result in the loss of a CH₂NH₂ radical, a common fragmentation for amines.
-
Loss of Hydrogen Fluoride (m/z 117.1): The presence of fluorine atoms allows for the neutral loss of HF. This is a characteristic fragmentation for many fluorinated compounds.
-
Further Fragmentation (m/z 94.1): The fragment at m/z 106.1 could undergo further fragmentation, such as the loss of acetylene (C₂H₂), to yield an ion at m/z 94.1.
Data Visualization
Experimental Workflow
The proposed analytical workflow from sample preparation to data analysis is depicted below.
Caption: Proposed experimental workflow for the LC-MS/MS analysis.
Conclusion
This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. The proposed experimental protocol and predicted fragmentation pathways offer a solid starting point for researchers working on the characterization and quantification of this compound. The actual fragmentation pattern may vary depending on the specific instrumentation and experimental conditions used. Therefore, empirical data should be acquired to confirm these predictions. The information presented here is intended to facilitate method development and data interpretation for this novel fluorinated diazepane.
References
Technical Guide: Solubility Profiling of 6,6-Difluoro-1,4-diazepane HBr Salt
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive guide to the experimental determination of the solubility of 6,6-Difluoro-1,4-diazepane HBr salt. As of the date of this publication, specific quantitative solubility data for this compound is not publicly available. The protocols and methodologies outlined herein are based on established principles for the characterization of pharmaceutical salts.
Introduction
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. For ionizable compounds, forming a salt, such as the hydrobromide (HBr) salt of 6,6-Difluoro-1,4-diazepane, is a common strategy to enhance solubility and dissolution rates. A thorough understanding of the solubility profile of this compound under various conditions is essential for formulation development, preclinical studies, and regulatory submissions.
This guide details the standard experimental protocols for determining both thermodynamic and kinetic solubility, provides a framework for data presentation, and illustrates the experimental workflow.
Data Presentation: Solubility of this compound
Quantitative solubility data should be meticulously recorded. The following table provides a template for summarizing experimental findings.
Table 1: Thermodynamic Solubility of this compound
| Solvent/Medium (pH) | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (µM) | Standard Deviation | Analytical Method |
| 0.1 N HCl (pH 1.2) | 25 | HPLC-UV | |||
| 0.1 N HCl (pH 1.2) | 37 | HPLC-UV | |||
| Acetate Buffer (pH 4.5) | 25 | HPLC-UV | |||
| Acetate Buffer (pH 4.5) | 37 | HPLC-UV | |||
| Phosphate Buffer (pH 6.8) | 25 | HPLC-UV | |||
| Phosphate Buffer (pH 6.8) | 37 | HPLC-UV | |||
| Purified Water | 25 | HPLC-UV | |||
| Purified Water | 37 | HPLC-UV |
Experimental Protocols
Two key types of solubility are relevant in drug discovery and development: thermodynamic and kinetic solubility.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[1][2] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.
3.1.1 Materials and Equipment
-
This compound (high purity)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Solvents/Buffers (e.g., 0.1 N HCl, acetate buffer pH 4.5, phosphate buffer pH 6.8)
3.1.2 Procedure
-
Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8, as recommended by ICH guidelines.[3][4][5]
-
Addition of Compound: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected buffer. The presence of undissolved solid must be visible throughout the experiment.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[3][5] Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the suspensions to settle. To effectively separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.[6]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining solid particles.
-
pH Measurement: Measure and record the pH of the final saturated solution.[1]
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibrated range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.[7]
-
Replicates: Perform each experiment in at least triplicate to ensure the reliability of the results.[3]
Protocol: Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods used to assess the precipitation tendency of a compound from a supersaturated solution, which is common in early drug discovery.[8][9]
3.2.1 Materials and Equipment
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for analysis)
-
Multi-channel pipettes
-
Plate shaker
-
Plate reader with UV absorbance or nephelometry capabilities
3.2.2 Procedure
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[10]
-
Assay Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[11]
-
Incubation: Seal the plate and shake it at a controlled temperature for a defined period (e.g., 1-2 hours).[9]
-
Detection: Measure the amount of precipitate formed. This can be done directly by nephelometry (light scattering) or by filtering the samples through a filter plate and measuring the UV absorbance of the filtrate.[8][9]
-
Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first observed.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the determination of thermodynamic solubility.
Caption: Thermodynamic Solubility Determination Workflow.
Caption: Kinetic Solubility Determination Workflow.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
stability of 6,6-Difluoro-1,4-diazepane HBr salt
An In-depth Technical Guide to the Stability of 6,6-Difluoro-1,4-diazepane HBr Salt
Disclaimer: This document provides a predictive assessment and a general framework for evaluating the . The experimental data presented herein is hypothetical and illustrative, based on established principles of pharmaceutical stability testing. Specific stability characteristics must be confirmed through empirical studies.
Introduction
6,6-Difluoro-1,4-diazepane is a saturated seven-membered heterocyclic compound containing two nitrogen atoms. The presence of geminal fluorine atoms at the 6-position is expected to significantly influence its physicochemical properties, including basicity, lipophilicity, and metabolic stability. As the hydrobromide (HBr) salt, the compound's stability is a critical attribute for its development as a potential therapeutic agent. Understanding its degradation pathways and establishing a stable shelf-life is mandated by regulatory bodies and is essential for ensuring the safety, quality, and efficacy of the final drug product.[1][2][3]
This technical guide outlines a comprehensive strategy for the stability assessment of this compound, in line with the International Council for Harmonisation (ICH) guidelines.[1][3] It details forced degradation protocols, proposes a stability-indicating analytical method, and presents a framework for interpreting potential stability data.
Predicted Stability Profile
The chemical structure of this compound suggests several potential areas of instability that warrant investigation.
-
Hygroscopicity : Salt forms of amines can be hygroscopic, absorbing atmospheric moisture, which may affect physical properties and chemical stability.[4][5]
-
Hydrolytic Stability : While the core diazepane ring is a saturated aliphatic structure and generally stable to hydrolysis, the geminal difluoro group could potentially influence the electronic properties of the ring. However, significant hydrolysis of the C-F or C-N bonds under typical pharmaceutical pH ranges (1-8) is not expected without extreme conditions.
-
Oxidative Stability : Secondary amines are susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides, imines, or ring-opened byproducts.[6][7] The presence of atmospheric oxygen, trace metals, or peroxide impurities could initiate these degradation pathways.
-
Photostability : Saturated aliphatic amines do not typically possess chromophores that absorb UV-visible light in the range specified by ICH Q1B (290-800 nm).[8][9] Therefore, direct photodegradation is predicted to be minimal. However, the potential for indirect degradation in the presence of photosensitizers in a formulated product should be considered.
-
Thermal Stability : As a solid salt, the compound is expected to be thermally stable at ambient temperatures. At elevated temperatures, particularly near its melting point, decomposition is likely to occur.[10][11][12] The HBr salt form itself is generally stable, but the potential for dissociation at high temperatures should be evaluated.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[13][14][15][16][17] The following studies are proposed for this compound. A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation products are not overly complex.[15]
Experimental Protocols
3.1.1 Hydrolytic Degradation
-
Objective : To assess stability across a range of pH values.
-
Protocol :
-
Prepare solutions of this compound (e.g., 1 mg/mL) in three aqueous media:
-
0.1 M HCl (acidic condition)
-
Purified Water (neutral condition)
-
0.1 M NaOH (basic condition)
-
-
Store aliquots of each solution at 60°C for up to 7 days.[15]
-
Withdraw samples at appropriate time points (e.g., 0, 6, 24, 72, 168 hours).
-
Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.
-
Analyze all samples by a stability-indicating HPLC method.
-
3.1.2 Oxidative Degradation
-
Objective : To evaluate susceptibility to oxidation.
-
Protocol :
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Add hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Store the solution at room temperature, protected from light, for up to 48 hours.
-
Withdraw and analyze samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).
-
3.1.3 Photostability
-
Objective : To assess degradation upon exposure to light, following ICH Q1B guidelines.
-
Protocol :
-
Expose solid this compound and a solution (e.g., 1 mg/mL in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel set of samples should be protected from light (dark control) to differentiate between light-induced and thermal degradation.
-
Analyze the exposed and dark control samples.
-
3.1.4 Thermal Degradation
-
Objective : To evaluate the stability of the solid drug substance at elevated temperatures.
-
Protocol :
-
Store the solid HBr salt in a controlled temperature oven at 80°C for 14 days.
-
Withdraw and analyze samples at appropriate time points (e.g., 0, 3, 7, 14 days).
-
Analyze physical appearance (color, crystallinity) and chemical purity.
-
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is required to separate and quantify this compound from its process impurities and potential degradation products.[18][19][20][21] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.
Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 210 nm (as aliphatic amines have low UV absorbance) or Charged Aerosol Detector (CAD) / Mass Spectrometer (MS) for universal detection |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (90:10) |
This method would require full validation as per ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation (Hypothetical)
The following tables summarize hypothetical data from the proposed forced degradation studies.
Table 1: Hypothetical Results of Hydrolytic Degradation at 60°C
| Condition | Time (hours) | Assay of Parent (%) | Total Impurities (%) | Major Degradant (RT, min) |
| 0.1 M HCl | 0 | 100.0 | <0.05 | - |
| 168 | 98.5 | 1.5 | 4.2 | |
| Water | 0 | 100.0 | <0.05 | - |
| 168 | 99.8 | 0.2 | - | |
| 0.1 M NaOH | 0 | 100.0 | <0.05 | - |
| 168 | 94.2 | 5.8 | 5.1 |
Table 2: Hypothetical Results of Oxidative, Photolytic, and Thermal Stress
| Stress Condition | Duration | Assay of Parent (%) | Total Impurities (%) | Major Degradant (RT, min) |
| 3% H₂O₂ (RT) | 48 hours | 89.1 | 10.9 | 7.8 (N-Oxide) |
| ICH Light Exposure (Solid) | - | 99.9 | 0.1 | - |
| ICH Light Exposure (Solution) | - | 99.7 | 0.3 | - |
| 80°C (Solid) | 14 days | 99.5 | 0.5 | 9.3 |
Visualizations
Experimental Workflow
The logical flow for conducting a forced degradation study is outlined below.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. biobostonconsulting.com [biobostonconsulting.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Repurposing Melt Degradation for the Evaluation of Mixed Amorphous-Crystalline Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 12. sid.ir [sid.ir]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. apicule.com [apicule.com]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. japsonline.com [japsonline.com]
- 20. scispace.com [scispace.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Navigating the Landscape of 6,6-Difluoro-1,4-diazepane HBr Salt: A Technical Guide for Researchers
For Immediate Release
In the dynamic field of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to modulate physicochemical and pharmacological properties. Among the fluorinated building blocks gaining attention is 6,6-Difluoro-1,4-diazepane and its salts, which offer a unique seven-membered heterocyclic core with a gem-difluoro motif. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth overview of the commercial availability, synthesis, and potential applications of 6,6-Difluoro-1,4-diazepane HBr salt.
Commercial Availability
A critical first step for any research endeavor is the procurement of starting materials. 6,6-Difluoro-1,4-diazepane is commercially available, primarily as its hydrobromide (HBr) or dihydrobromide salt. The table below summarizes key information for commercially available forms of this compound. Researchers are advised to contact suppliers directly for the most current product specifications and availability.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 6,6-Difluoro-1,4-diazepane hydrobromide | 1422344-19-1 | C₅H₁₁BrF₂N₂ | 217.06 | The single HBr salt. |
| 6,6-Difluoro-1,4-diazepane dihydrobromide | 529509-60-2 | C₅H₁₂Br₂F₂N₂ | 297.97 | The double HBr salt. |
Table 1: Commercial Supplier Information for 6,6-Difluoro-1,4-diazepane Salts
Synthesis and Methodologies
While detailed, publicly available experimental protocols specifically for the synthesis of this compound are limited in the academic literature, the general synthesis of 1,4-diazepane cores is well-documented. These methods can serve as a foundation for the development of a synthetic route to the target compound. A plausible synthetic strategy would involve the construction of the diazepane ring followed by a fluorination step, or the use of a pre-fluorinated building block.
A general workflow for the synthesis of functionalized 1,4-diazepine derivatives often involves a multi-step process, as illustrated in the following conceptual workflow.
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol for the Synthesis of a 1,4-Diazepine Scaffold
The following is a generalized experimental protocol for the intramolecular C-N bond coupling to form a 1,4-diazepine ring system, which could be adapted for the synthesis of the 6,6-difluoro analog. This protocol is based on established methodologies for similar heterocyclic structures.
Materials:
-
Appropriate 1-(2-bromobenzyl)azetidine-2-carboxamide precursor
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylglycine (DMGC)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flask equipped with a magnetic stirrer, add the 1-(2-bromobenzyl)azetidine-2-carboxamide precursor (1.0 mmol), CuI (0.4 mmol), DMGC (0.8 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous 1,4-dioxane (34 mL) to the flask under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at reflux for approximately 3 hours, monitoring the disappearance of the starting material by a suitable chromatographic method (e.g., TLC).
-
Upon completion, cool the reaction mixture and dilute it with ethyl acetate (100 mL).
-
Filter the mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the desired fused heterocyclic product.
Potential Applications in Drug Discovery
The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including acting as central nervous system agents. The introduction of a gem-difluoro group at the 6-position of the 1,4-diazepane ring can significantly influence the molecule's conformational preferences, pKa, lipophilicity, and metabolic stability. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.
While the specific biological targets of this compound are not extensively reported in the public domain, its structural similarity to other biologically active diazepanes suggests potential utility in areas such as:
-
Central Nervous System (CNS) Disorders: As analogs of benzodiazepines and other CNS-active compounds, fluorinated diazepanes may be investigated for their potential as anxiolytics, anticonvulsants, or antipsychotics.
-
Enzyme Inhibition: The diazepane scaffold can be elaborated to target various enzymes. For instance, derivatives of 1,4-diazepan-7-ones have been explored as inhibitors of human kallikrein 7.
The logical progression for investigating the therapeutic potential of a novel compound like this compound is outlined in the following diagram.
Caption: A simplified logical workflow for the preclinical development of a novel chemical entity.
Conclusion
This compound represents a valuable and commercially accessible building block for medicinal chemistry and drug discovery programs. Its unique structural features, conferred by the gem-difluoro group on a flexible seven-membered ring, make it an attractive scaffold for the development of novel therapeutics. While specific biological data and detailed synthetic protocols for this particular salt are not yet widespread in the public literature, the foundational knowledge of 1,4-diazepine chemistry provides a strong basis for its exploration. This guide provides a starting point for researchers to source, synthesize, and investigate the potential of this intriguing fluorinated heterocycle.
The Strategic Role of Fluorine in 1,4-Diazepane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide focuses on the role of fluorine in 1,4-diazepane derivatives, the available scientific literature with detailed experimental data is more extensive for the closely related 1,4-benzodiazepine scaffold. Therefore, this document leverages data from fluorinated 1,4-benzodiazepines to illustrate key principles and experimental approaches that are directly applicable to the study and development of fluorinated 1,4-diazepane derivatives.
Introduction: The Impact of Fluorine in Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3][4] Its unique properties, including high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the C-F bond, allow for strategic modifications of a molecule's physicochemical and pharmacokinetic properties.[3][5] In the context of 1,4-diazepane and its analogues, fluorine substitution can profoundly influence metabolic stability, membrane permeability, binding affinity to biological targets, and overall therapeutic efficacy.[2][6][7] This guide provides an in-depth exploration of the multifaceted role of fluorine in this important class of heterocyclic compounds.
Physicochemical and Pharmacokinetic Enhancements through Fluorination
The strategic incorporation of fluorine atoms can lead to significant improvements in a drug candidate's profile. These enhancements are primarily due to the unique electronic nature of fluorine.
Key Physicochemical and Pharmacokinetic Effects of Fluorination:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic hotspots, prolong the drug's half-life, and increase its bioavailability.[3][5]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier (BBB). This is a critical consideration for developing drugs targeting the central nervous system (CNS).[6]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets. Fluorine can participate in hydrogen bonds and other non-covalent interactions, thereby increasing the binding affinity and potency of the drug.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target engagement.[5]
Synthesis of Fluorinated 1,4-Diazepane and Benzodiazepine Derivatives
The synthesis of fluorinated 1,4-diazepane and benzodiazepine derivatives often involves the incorporation of fluorine-containing building blocks or the use of specialized fluorinating reagents.
General Synthetic Strategies
A common approach involves the reaction of a fluorinated precursor, such as a fluorinated benzophenone or aniline, with appropriate reagents to construct the diazepine ring. For instance, the synthesis of fluorinated 1,4-benzodiazepin-2-ones can be achieved through a multi-step process starting from a fluorinated 2-aminobenzophenone.[8]
The following diagram illustrates a general synthetic workflow for preparing fluorinated 1,4-benzodiazepine derivatives.
Caption: General synthesis of fluorinated 1,4-benzodiazepin-2-ones.
Detailed Experimental Protocol: Synthesis of a Pentafluorosulfanyl-Substituted 1,4-Benzodiazepin-2-one[8]
This protocol describes the synthesis of a 1,4-benzodiazepine derivative where a chloro group is replaced by a pentafluorosulfanyl (SF5) group, a bioisostere of the trifluoromethyl group.
Step 1: Synthesis of N-(2-Benzoyl-4-(pentafluorosulfanyl)phenyl)-2-chloroacetamide
-
To a solution of 2-amino-5-(pentafluorosulfanyl)benzophenone in an appropriate solvent (e.g., toluene), add chloroacetyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Step 2: Cyclization to form 7-(Pentafluorosulfanyl)-5-phenyl-1H-benzo[e][1][9]diazepin-2(3H)-one
-
Dissolve the product from Step 1 in a suitable solvent mixture (e.g., ethanol/ammonia).
-
Add hexamethylenetetramine and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the final product.
Biological Activity and Structure-Activity Relationships (SAR)
The position and number of fluorine atoms can have a dramatic effect on the biological activity of 1,4-diazepane and benzodiazepine derivatives. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for designing more potent and selective compounds.
Fluorinated Benzodiazepines as Antiviral Agents
Certain fluorinated 1,4-benzodiazepine derivatives have shown potent activity against respiratory syncytial virus (RSV).[10][11][12] SAR studies have revealed that the presence and position of fluorine on the phenyl ring at the 5-position significantly influence antiviral potency.
Table 1: Antiviral Activity of Fluorinated 1,4-Benzodiazepine Derivatives against RSV [10]
| Compound | R-group (at 2'-position of 5-phenyl ring) | IC50 (µM) |
| 1a | H | >10 |
| 1b | 2-F | 0.8 |
| 1c | 3-F | 2.5 |
| 1d | 4-F | 1.5 |
The data in Table 1 clearly demonstrates that the introduction of a fluorine atom at the 2'-position of the 5-phenyl ring (Compound 1b) leads to a significant increase in anti-RSV activity compared to the non-fluorinated analog (Compound 1a) and other positional isomers.
Fluorinated Benzodiazepines as Notch Inhibitors for Cancer Therapy
Fluorinated 1,4-benzodiazepinone derivatives have been investigated as inhibitors of the Notch signaling pathway, which is implicated in various cancers.[13][14][15] Patents disclose compounds with fluoroalkyl and fluorophenyl substitutions that exhibit inhibitory activity against the Notch receptor.
Table 2: Representative Fluorinated 1,4-Benzodiazepinone Notch Inhibitors [13][14]
| Compound ID | R2 Substituent | R3 Substituent | Biological Target |
| Cpd 1 | 2-Fluorophenyl | H | Notch Receptor |
| Cpd 2 | 4-Fluorophenyl | CH3 | Notch Receptor |
| Cpd 3 | 2,4-Difluorophenyl | H | Notch Receptor |
The following diagram depicts a simplified representation of the Notch signaling pathway and the point of intervention for these inhibitors.
Caption: Inhibition of the Notch signaling pathway.
Experimental Protocols for Biological Evaluation
To assess the biological activity of fluorinated 1,4-diazepane derivatives, a variety of in vitro and in vivo assays are employed.
In Vitro Antiviral Assay (XTT Assay for RSV)[10]
This assay measures the metabolic activity of cells to determine cell viability after viral infection and treatment with the test compound.
-
Cell Culture: Plate HEp-2 cells in 96-well microtiter plates and incubate until a confluent monolayer is formed.
-
Infection: Infect the cells with a predetermined titer of RSV.
-
Treatment: Add serial dilutions of the fluorinated 1,4-diazepane derivatives to the infected cells. Include control wells with no virus, virus only, and a reference antiviral compound.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.
-
XTT Staining: Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and phenazine methosulfate to each well.
-
Measurement: Incubate for 4 hours and then measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
The following diagram illustrates the workflow for the in vitro antiviral assay.
Caption: Workflow for in vitro anti-RSV activity assessment.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the 1,4-diazepane scaffold holds significant promise for the development of novel therapeutics with improved pharmacological profiles. While the current body of literature is more robust for the related 1,4-benzodiazepine class, the principles of fluorine's impact on metabolic stability, target affinity, and pharmacokinetics are broadly applicable. Future research should focus on the systematic synthesis and evaluation of fluorinated 1,4-diazepane derivatives to fully explore their therapeutic potential across various disease areas, including oncology, infectious diseases, and central nervous system disorders. The continued development of novel fluorination methods will further empower medicinal chemists to fine-tune the properties of these promising molecules.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,4-benzodiazepines as inhibitors of respiratory syncytial virus. The identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US8629136B2 - Bisfluoroalkyl-1,4-benzodiazepinone compounds - Google Patents [patents.google.com]
- 14. CN104822677A - Fluoroalkyl-1,4-benzodiazepinone compounds - Google Patents [patents.google.com]
- 15. patents.justia.com [patents.justia.com]
Methodological & Application
Application Notes and Protocols for 6,6-Difluoro-1,4-diazepane HBr Salt in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The following document provides detailed application notes and protocols for the utilization of 6,6-Difluoro-1,4-diazepane hydrobromide salt, a versatile fluorinated building block for medicinal chemistry and drug discovery.
Introduction
6,6-Difluoro-1,4-diazepane is a saturated seven-membered heterocyclic scaffold. The introduction of the gem-difluoro group at the 6-position offers a unique modification to the traditional 1,4-diazepane core, a structure present in numerous biologically active compounds. In medicinal chemistry, the replacement of a carbonyl group with a difluoromethylene group is a recognized bioisosteric strategy to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of a drug candidate. The hydrobromide salt form of 6,6-Difluoro-1,4-diazepane provides a stable, crystalline, and readily soluble starting material for chemical synthesis.
Potential Applications in Drug Discovery
While specific biological activities of derivatives of 6,6-Difluoro-1,4-diazepane are not extensively reported in public literature, the core scaffold holds potential for the development of novel therapeutics in several areas, leveraging the concept of bioisosterism.
-
Central Nervous System (CNS) Agents: The 1,4-diazepane scaffold is a common feature in CNS-active compounds. The gem-difluoro substitution can be explored to create novel analogs of known benzodiazepines or other diazepine-containing drugs with potentially improved blood-brain barrier penetration and metabolic stability.
-
Enzyme Inhibitors: The 1,4-diazepane core can serve as a scaffold for the synthesis of various enzyme inhibitors. For instance, derivatives of 1,4-diazepan-2-one have been identified as inhibitors of butyrylcholinesterase (BChE), a target for Alzheimer's disease. The 6,6-difluoro analog could be used to synthesize non-carbonyl bioisosteres of these inhibitors.
-
Anticancer Agents: The diazepine nucleus is found in some compounds with anticancer properties. The introduction of fluorine atoms can enhance the binding affinity and cell permeability of these compounds.
-
Antagonists of Protein-Protein Interactions: The 1,4-diazepane scaffold can be elaborated to present functional groups in a specific three-dimensional orientation, making it a suitable starting point for the design of antagonists of protein-protein interactions, such as the LFA-1/ICAM-1 interaction.
Quantitative Data Summary
As there is limited publicly available quantitative biological data specifically for derivatives of 6,6-Difluoro-1,4-diazepane, the following table provides a hypothetical comparison to illustrate the potential impact of the gem-difluoro substitution based on the principles of bioisosterism. This data is for illustrative purposes only and should be experimentally verified.
| Compound ID | Scaffold | Target | IC50 (nM) | Metabolic Stability (t1/2 in HLM, min) | Lipophilicity (clogP) |
| Hypothetical-1a | 1,4-Diazepan-6-one | Enzyme X | 50 | 15 | 2.1 |
| Hypothetical-1b | 6,6-Difluoro-1,4-diazepane | Enzyme X | 45 | 45 | 2.5 |
| Hypothetical-2a | 6-Hydroxy-1,4-diazepane | Receptor Y | 120 | 5 | 1.8 |
| Hypothetical-2b | 6,6-Difluoro-1,4-diazepane | Receptor Y | 110 | 20 | 2.2 |
HLM: Human Liver Microsomes
Experimental Protocols
The following are generalized protocols for the derivatization of 6,6-Difluoro-1,4-diazepane HBr salt and its subsequent biological evaluation.
Protocol 1: General Procedure for N-Arylation or N-Alkylation
This protocol describes the functionalization of the secondary amine positions of the diazepine ring.
-
Deprotection (if starting with a protected form) and Neutralization:
-
If using a protected form (e.g., Boc-protected), deprotect using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
-
For the HBr salt, neutralize with a suitable base (e.g., triethylamine, diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane, acetonitrile) to obtain the free base in situ.
-
-
Reaction:
-
To a solution of the free 6,6-Difluoro-1,4-diazepane in a suitable solvent, add the desired aryl halide or alkyl halide.
-
For N-arylation, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) is typically employed. This involves a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a solvent like toluene or dioxane, with heating.
-
For N-alkylation, the reaction can be carried out in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF, acetonitrile) at room temperature or with heating.
-
-
Work-up and Purification:
-
After completion of the reaction (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Reductive Amination
This protocol is for introducing substituents at the nitrogen atoms via reaction with an aldehyde or ketone.
-
Imine Formation:
-
Dissolve this compound and the desired aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a mild acid catalyst (e.g., acetic acid) if necessary.
-
Stir the mixture at room temperature to allow for the formation of the iminium ion intermediate.
-
-
Reduction:
-
Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Protocol 3: In Vitro Biological Screening
This is a generalized workflow for the initial biological evaluation of newly synthesized 6,6-Difluoro-1,4-diazepane derivatives.
-
Target Selection: Based on the design rationale (e.g., bioisosteric replacement of a known inhibitor), select the appropriate biological target (e.g., enzyme, receptor).
-
Assay Development: Utilize a suitable in vitro assay to measure the activity of the compounds. This could be an enzyme inhibition assay (e.g., measuring the conversion of a substrate to a product), a receptor binding assay (e.g., radioligand displacement), or a cell-based assay.
-
Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentration.
-
Assay Execution:
-
Perform the assay at a single high concentration (e.g., 10 µM) for initial screening.
-
For active compounds, perform a dose-response experiment to determine the IC50 or EC50 value.
-
-
Data Analysis: Analyze the data using appropriate software to calculate the potency of the compounds.
Visualizations
Application Notes and Protocols for 6,6-Difluoro-1,4-diazepane HBr Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6-Difluoro-1,4-diazepane HBr salt is a valuable building block for the synthesis of novel chemical entities, particularly in the field of drug discovery. The 1,4-diazepane scaffold is a privileged structure found in a variety of biologically active compounds, exhibiting a range of activities including antipsychotic, anxiolytic, and anticonvulsant effects.[1][2][3][4] The introduction of a gem-difluoro group at the 6-position offers a unique opportunity to modulate the physicochemical and pharmacological properties of the resulting molecules. The difluoromethylene group can act as a bioisostere for a carbonyl group, influencing polarity, lipophilicity, metabolic stability, and binding interactions without a significant change in steric profile.[5][6][7] This modification can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
The HBr salt form of 6,6-difluoro-1,4-diazepane provides a stable, crystalline, and readily handleable solid, facilitating its use in a variety of synthetic transformations. The two secondary amine functionalities of the diazepane ring are available for derivatization, allowing for the construction of diverse molecular libraries.
Key Applications in Synthesis
The primary utility of this compound lies in the functionalization of its two nitrogen atoms. Standard synthetic methodologies for the N-functionalization of secondary amines can be readily applied.
N-Alkylation
Reductive amination is a common method for the N-alkylation of amines.[8] This can be achieved by reacting the diazepane with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride.
N-Arylation
Transition-metal catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig reactions, are effective for the N-arylation of amines with arylboronic acids or aryl halides.[9][10] These methods allow for the introduction of a wide range of substituted aryl and heteroaryl groups.
N-Acylation
Acylation of the diazepane nitrogen atoms can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the generated acid.[11][12] This reaction introduces an amide functionality, which can be a key structural element in many drug candidates.
Data Presentation: Representative N-Functionalization Reactions
The following table summarizes representative reaction conditions and expected outcomes for the N-functionalization of 6,6-Difluoro-1,4-diazepane. The data is based on analogous reactions reported for other cyclic amines and diazepane derivatives.
| Reaction Type | Reagents and Conditions | Product | Expected Yield (%) | Reference Analogy |
| N-Alkylation | Aldehyde/Ketone, NaBH₄, Methanol, RT, 12h | N,N'-Dialkyl-6,6-difluoro-1,4-diazepane | 70-90 | [8] |
| N-Arylation | Arylboronic acid, Cu(OAc)₂, Et₃N, DCM, RT, 24h | N,N'-Diaryl-6,6-difluoro-1,4-diazepane | 60-85 | [9] |
| N-Acylation | Acyl chloride, Et₃N, DCM, 0°C to RT, 4h | N,N'-Diacyl-6,6-difluoro-1,4-diazepane | 80-95 | [11] |
Experimental Protocols
Note: this compound needs to be neutralized to the free base before use in most reactions. This can be achieved by treatment with a suitable base, such as aqueous sodium hydroxide or potassium carbonate, followed by extraction with an organic solvent.
Protocol 4.1: General Procedure for N,N'-Dialkylation via Reductive Amination
-
To a solution of 6,6-difluoro-1,4-diazepane (1.0 mmol) in methanol (20 mL), add the desired aldehyde or ketone (2.2 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add sodium borohydride (2.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.2: General Procedure for N,N'-Diarylation using Chan-Lam Coupling
-
To a mixture of 6,6-difluoro-1,4-diazepane (1.0 mmol), the desired arylboronic acid (2.5 mmol), and copper(II) acetate (0.2 mmol) in dichloromethane (20 mL), add triethylamine (3.0 mmol).
-
Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.
-
Filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.3: General Procedure for N,N'-Diacylation
-
Dissolve 6,6-difluoro-1,4-diazepane (1.0 mmol) and triethylamine (2.5 mmol) in dichloromethane (20 mL) and cool to 0°C.
-
Add the desired acyl chloride (2.2 mmol) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the derivatization of this compound.
Bioisosteric Relationship and Potential Signaling Pathway Modulation
Caption: Bioisosteric relationship and potential impact on a signaling pathway.
References
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]
- 2. benthamscience.com [benthamscience.com]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological S...: Ingenta Connect [ingentaconnect.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 6,6-Difluoro-1,4-diazepane in PET Tracer Development
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. Its incorporation into Positron Emission Tomography (PET) tracers offers the potential to develop novel imaging agents for a variety of neurological and oncological targets. The introduction of fluorine atoms, particularly geminal difluorination at the 6-position to create 6,6-Difluoro-1,4-diazepane, can modulate the pharmacokinetic and pharmacodynamic properties of the resulting tracer. This modification can enhance metabolic stability and brain penetration, which are desirable characteristics for central nervous system (CNS) PET tracers. These application notes provide an overview of the potential applications, synthetic considerations, and detailed protocols for the development of PET tracers based on the 6,6-Difluoro-1,4-diazepane core. While direct research on 6,6-Difluoro-1,4-diazepane for PET is emerging, the protocols and data presented are based on closely related 1,4-diazepane derivatives and established ¹⁸F-radiolabeling methodologies.
Potential Applications
The versatility of the 1,4-diazepane structure allows for its derivatization to target a wide array of biological entities. Potential applications for PET tracers incorporating the 6,6-Difluoro-1,4-diazepane moiety include:
-
Neuroreceptor Imaging: Derivatives of 1,4-diazepane have shown affinity for orexin receptors, which are implicated in sleep disorders, addiction, and anxiety.[1] A ⁶⁸Ga-labeled 1,4-diazepane derivative has also been investigated for imaging the gastrin-releasing peptide receptor (GRPR) in prostate cancer. The development of ¹⁸F-labeled analogs could offer improved imaging characteristics.
-
Enzyme Inhibition: The diazepane core can be functionalized to target various enzymes within the CNS and peripheral tissues.
-
Oncology: As demonstrated with GRPR, diazepane-based tracers can be developed for imaging cancer-related biomarkers.
Quantitative Data Summary
The following tables summarize key data from studies on ¹⁸F-labeled 1,4-diazepane derivatives for PET imaging. This data provides a benchmark for the expected performance of new tracers based on the 6,6-Difluoro-1,4-diazepane scaffold.
Table 1: Biodistribution of ¹⁸F-Labeled 1,4-Diazepane Derivatives in Mice
| Radioligand | Brain Uptake at 15 min (%ID/g) |
|---|---|
| [¹⁸F]4 | 1.52 ± 0.15 |
| [¹⁸F]5 | 0.91 ± 0.07 |
Data from a study on orexin 1 receptor imaging.[1]
Table 2: Metabolic Stability of ¹⁸F-Labeled 1,4-Diazepane Derivatives in Mouse Brain
| Radioligand | % Intact at 15 min |
|---|---|
| [¹⁸F]4 | >95 |
| [¹⁸F]5 | <30 |
Data from a study on orexin 1 receptor imaging.[1]
Experimental Protocols
The following protocols outline the general procedures for the synthesis of a precursor, radiolabeling with ¹⁸F, and quality control of a PET tracer based on 6,6-Difluoro-1,4-diazepane. These are generalized protocols and may require optimization for specific tracer candidates.
1. Precursor Synthesis
The synthesis of a suitable precursor for radiolabeling is the first critical step. This typically involves the synthesis of the 6,6-Difluoro-1,4-diazepane core followed by functionalization with a leaving group for nucleophilic ¹⁸F-fluorination.
Scheme 1: Proposed Synthesis of a Tosylate Precursor
A plausible synthetic route involves the construction of the diazepine ring followed by the introduction of a tosylate leaving group for subsequent radiolabeling. The synthesis of 1,4-diazepine derivatives can be achieved through various methods, including intramolecular C-N bond coupling.[2]
Protocol:
-
Synthesis of Boc-protected 6,6-Difluoro-1,4-diazepane: This can be achieved through multi-step synthesis starting from commercially available materials. The geminal difluorination can be accomplished using reagents such as diethylaminosulfur trifluoride (DAST).
-
Functionalization: The protected diazepane is then functionalized with a linker containing a hydroxyl group.
-
Tosylation: The hydroxyl group is converted to a tosylate by reaction with tosyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent like dichloromethane.
-
Deprotection: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) to yield the final precursor.
-
Purification: The precursor is purified by column chromatography or HPLC.
2. ¹⁸F-Radiolabeling
The most common method for introducing ¹⁸F is through nucleophilic substitution.[3][4] This involves the reaction of the precursor with [¹⁸F]fluoride.
Protocol:
-
[¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge. The [¹⁸F]fluoride is eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The solution is then dried by azeotropic distillation.
-
Radiolabeling Reaction: The dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex is dissolved in an anhydrous polar aprotic solvent (e.g., DMSO or DMF). The precursor (5-10 mg) is added to the reaction mixture. The reaction is heated at 80-120°C for 10-20 minutes.
-
Purification: The crude reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and polar impurities. The final product is then purified by semi-preparative HPLC.
-
Formulation: The HPLC fraction containing the desired product is collected, and the solvent is removed by rotary evaporation. The final product is formulated in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol) for injection.
3. Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the PET tracer.
Protocol:
-
Radiochemical Purity: Determined by analytical HPLC and radio-TLC. The radiochemical purity should be >95%.
-
Molar Activity: Calculated by measuring the radioactivity and the mass of the tracer in the final product. Molar activity is typically expressed in GBq/µmol.
-
pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5).
-
Residual Solvents: The levels of residual solvents from the synthesis (e.g., acetonitrile, ethanol) are determined by gas chromatography and must be below acceptable limits.
-
Sterility and Endotoxin Testing: The final product must be sterile and have endotoxin levels below the specified limits for injectable radiopharmaceuticals.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Synthesis and Evaluation of Novel PROTACs Utilizing a 6,6-Difluoro-1,4-diazepane Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[][2][3] A PROTAC consists of two ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] The linker plays a crucial role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[3][4][5]
Recent advancements in linker technology have focused on modifying linker composition to enhance PROTAC performance. Fluorination is a well-established strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and conformational preference.[6] The introduction of fluorine atoms into the linker can lead to improved cell permeability and optimized spatial orientation for effective ternary complex formation.[4][6]
This application note details the synthesis and evaluation of novel PROTACs incorporating a 6,6-Difluoro-1,4-diazepane linker. This linker is hypothesized to confer favorable physicochemical properties and conformational rigidity, potentially leading to enhanced degradation potency and selectivity. We provide detailed protocols for the synthesis of the linker, its incorporation into a PROTAC targeting Bromodomain-containing protein 4 (BRD4), and the subsequent cellular evaluation of the resulting degrader.
Mechanism of Action
PROTACs function by hijacking the cell's natural protein degradation machinery. The bifunctional molecule brings a target protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of action of a PROTAC.
Experimental Protocols
Synthesis of Boc-protected 6,6-Difluoro-1,4-diazepane Linker
A plausible synthetic route to tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate, a key intermediate for PROTAC synthesis.
-
Step 1: Synthesis of Di-tert-butyl 2,2-difluoropentanedioate. To a solution of di-tert-butyl pentanedioate in an appropriate solvent, add a suitable fluorinating agent (e.g., Selectfluor®) and a catalyst. The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS. The product is then purified by column chromatography.
-
Step 2: Reduction to 2,2-Difluoropentane-1,5-diol. The di-tert-butyl 2,2-difluoropentanedioate is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. The reaction is performed at low temperature and then allowed to warm to room temperature. After quenching, the diol is extracted and purified.
-
Step 3: Tosylation of the Diol. The 2,2-difluoropentane-1,5-diol is reacted with tosyl chloride in the presence of a base like pyridine to form the corresponding ditosylate.
-
Step 4: Cyclization with a Boc-protected diamine. The ditosylate is then reacted with a suitable mono-Boc-protected diamine (e.g., tert-butyl (2-aminoethyl)carbamate) in the presence of a base such as potassium carbonate in a solvent like acetonitrile to yield the protected 6,6-difluoro-1,4-diazepane. The product is purified by column chromatography.
Synthesis of a BRD4-targeting PROTAC with 6,6-Difluoro-1,4-diazepane Linker
This protocol describes the synthesis of a PROTAC (termed "DF-PROTAC-BRD4") using the 6,6-difluoro-1,4-diazepane linker, a VHL E3 ligase ligand, and the BRD4 inhibitor JQ1.
-
Step 1: Deprotection of the Linker. The Boc-protected 6,6-difluoro-1,4-diazepane is treated with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group, yielding the free diamine.
-
Step 2: Attachment of the VHL Ligand. The free diamine is reacted with a VHL ligand containing a carboxylic acid functional group (e.g., a derivative of VH032) using a standard peptide coupling reagent such as HATU and a base like DIPEA in a solvent like DMF. The product is purified by HPLC.
-
Step 3: Attachment of the BRD4 Ligand. The resulting intermediate, now containing the VHL ligand and a free amine on the linker, is reacted with a JQ1 derivative that has been functionalized with a carboxylic acid. Again, standard peptide coupling conditions (HATU, DIPEA in DMF) are used. The final PROTAC is purified by preparative HPLC.
References
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
Application Notes and Protocols: Coupling Reactions with 6,6-Difluoro-1,4-diazepane HBr Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common coupling reactions involving the 6,6-Difluoro-1,4-diazepane hydrobromide (HBr) salt. This versatile, fluorinated cyclic diamine is a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The presence of the gem-difluoro group can significantly enhance metabolic stability and modulate the physicochemical properties of lead compounds.
Due to the acidic nature of the HBr salt, neutralization with a suitable base is a critical first step in all coupling reactions to liberate the free amine for subsequent nucleophilic attack. The following protocols outline standard conditions for amide bond formation, reductive amination, and palladium-catalyzed C-N cross-coupling reactions.
Amide Bond Formation
Amide coupling is a fundamental transformation in drug discovery. The following protocols describe the use of common coupling reagents to form amide bonds with 6,6-Difluoro-1,4-diazepane. A non-nucleophilic organic base is required to neutralize the HBr salt.
General Workflow for Amide Coupling
Caption: General workflow for amide coupling with this compound.
Table 1: Reaction Conditions for Amide Coupling
| Entry | Coupling Reagent | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | HATU | DIEA (2.2) | DMF | 25 | 2-4 | 85-95 |
| 2 | HBTU | DIEA (2.2) | DMF | 25 | 2-4 | 80-90 |
| 3 | EDC/HOBt | NMM (2.2) | DCM | 25 | 12-18 | 70-85 |
Experimental Protocol: Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) is added this compound (1.1 eq).
-
Diisopropylethylamine (DIEA, 2.2 eq) is added, and the mixture is stirred for 10 minutes at room temperature.
-
HATU (1.1 eq) is added in one portion, and the reaction is stirred at room temperature for 2-4 hours.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. For the this compound, a base is required to liberate the free amine. The choice of reducing agent is critical to avoid reduction of the carbonyl starting material.
Logical Relationship of Reductive Amination Strategies
Caption: Decision tree for selecting a reductive amination strategy.
Table 2: Reaction Conditions for Reductive Amination
| Entry | Reducing Agent | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | NaBH(OAc)₃ | DIEA (1.1) | DCE | 25 | 12-18 | 75-90 |
| 2 | NaBH₃CN | Acetic Acid (cat.) | MeOH | 25 | 12-18 | 70-85 |
| 3 | H₂/Pd-C | Et₃N (1.1) | EtOH | 25 | 12-24 | 60-80 |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the aldehyde or ketone (1.0 eq) in 1,2-dichloroethane (DCE, 0.5 M) is added this compound (1.2 eq).
-
Diisopropylethylamine (DIEA, 1.1 eq) is added, and the mixture is stirred for 30 minutes at room temperature.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise.
-
The reaction is stirred at room temperature for 12-18 hours.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
C-N Cross-Coupling (Buchwald-Hartwig Amination)
Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of aryl- and heteroarylamines.[1] A strong, non-nucleophilic base is required to both neutralize the HBr salt and facilitate the catalytic cycle. The choice of palladium precatalyst and ligand is crucial for achieving high yields and accommodating a broad substrate scope.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination reaction.
Table 3: Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 12-24 | 70-85 |
| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100-110 | 12-24 | 65-80 |
| 3 | G3-XPhos | (internal) | LHMDS | THF | 80 | 8-16 | 75-90 |
Experimental Protocol: Buchwald-Hartwig Amination using Pd₂(dba)₃/XPhos
-
To a Schlenk tube is added the aryl halide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.5 eq).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous, degassed toluene (0.2 M) is added via syringe.
-
The reaction mixture is heated to 110 °C for 12-24 hours.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (2x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Disclaimer: These are general guidelines and may require optimization for specific substrates. It is recommended to perform small-scale test reactions to determine the optimal conditions for each specific transformation. Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
Protecting Group Strategies for 6,6-Difluoro-1,4-diazepane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups on 6,6-difluoro-1,4-diazepane, a fluorinated diamine scaffold of increasing interest in medicinal chemistry. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of drug candidates, making effective and selective protection of the diazepane nitrogens crucial for successful multi-step syntheses.
Introduction to Protecting Group Strategies
The symmetrical nature of 6,6-difluoro-1,4-diazepane presents a challenge in achieving selective functionalization of the two secondary amine groups. A well-defined protecting group strategy is therefore essential to allow for mono- or di-functionalization as required for the synthesis of complex target molecules. The choice of protecting groups should be guided by the principles of orthogonal protection, enabling the selective removal of one group in the presence of another under distinct chemical conditions.[1][2] This allows for sequential modifications of the diazepane core.
This note will focus on three commonly employed amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and trifluoroacetyl (TFA). These groups offer a range of stability and deprotection conditions, providing a versatile toolbox for the synthetic chemist.
Overview of Protecting Group Strategies
The selection of a protecting group strategy depends on the desired synthetic outcome. Here, we present strategies for mono-protection, di-protection with the same group, and orthogonal di-protection.
-
Mono-Protection: Essential for introducing a single substituent onto the diazepane ring. This can be achieved by using one equivalent of the protecting group reagent or by employing a mono-protonation strategy prior to protection.[3][4]
-
Symmetrical Di-Protection: Useful when both nitrogen atoms are to be functionalized with the same moiety in a later step, or to protect both amines during a transformation elsewhere in the molecule.
-
Orthogonal Di-Protection: The most versatile strategy, allowing for the sequential and independent functionalization of each nitrogen atom.[1][5] A common orthogonal pair is the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[1]
The following diagram illustrates the logical relationships in choosing a protecting group strategy for 6,6-difluoro-1,4-diazepane.
Caption: Logic diagram for selecting a protecting group strategy.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the protection and deprotection of 6,6-difluoro-1,4-diazepane. Please note that these are representative values based on general procedures for similar diamines and may require optimization for this specific substrate.
| Protecting Group | Protection Reagent | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | 4 M HCl in dioxane or Trifluoroacetic acid (TFA) in CH₂Cl₂ | 85-95% | 90-98% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (10%) in MeOH or EtOH | 80-90% | 85-95% |
| TFA | Trifluoroacetic anhydride (TFAA) | K₂CO₃ in MeOH/H₂O or NH₃ in MeOH | 90-98% | 85-95% |
Experimental Protocols
The following are detailed experimental protocols for the protection and deprotection of 6,6-difluoro-1,4-diazepane.
Mono-Boc Protection of 6,6-Difluoro-1,4-diazepane
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[3][4]
Caption: Experimental workflow for mono-Boc protection.
Materials:
-
6,6-Difluoro-1,4-diazepane
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl Ether
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6,6-difluoro-1,4-diazepane (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere.
-
Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add deionized water (a small amount to hydrolyze excess Me₃SiCl) followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with deionized water and wash with ethyl ether to remove any di-Boc protected by-product.
-
Adjust the pH of the aqueous layer to >12 with a solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected 6,6-difluoro-1,4-diazepane.
Symmetrical Di-Cbz Protection of 6,6-Difluoro-1,4-diazepane
Materials:
-
6,6-Difluoro-1,4-diazepane
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 6,6-difluoro-1,4-diazepane (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) or an excess of sodium bicarbonate.
-
Cool the mixture to 0 °C and add benzyl chloroformate (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Quench the reaction with water or saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the di-Cbz protected 6,6-difluoro-1,4-diazepane.
Orthogonal Protection: Mono-Boc, Mono-Cbz
This protocol assumes the starting material is the mono-Boc protected 6,6-difluoro-1,4-diazepane from section 4.1.
Materials:
-
Mono-Boc-6,6-difluoro-1,4-diazepane
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Benzyl chloroformate (Cbz-Cl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve mono-Boc-6,6-difluoro-1,4-diazepane (1.0 eq) in dichloromethane.
-
Add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in section 4.2.
-
Purify by column chromatography to yield the orthogonally protected N-Boc, N'-Cbz-6,6-difluoro-1,4-diazepane.
Deprotection Protocols
The following diagram illustrates the workflow for the deprotection of Boc and Cbz groups.
Caption: Workflows for Boc and Cbz deprotection.
Procedure:
-
Dissolve the Boc-protected 6,6-difluoro-1,4-diazepane in a minimal amount of dichloromethane (if necessary).
-
Add a solution of 4 M HCl in dioxane or a solution of trifluoroacetic acid in dichloromethane (1:1 v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of the deprotected amine.
Procedure:
-
Dissolve the Cbz-protected 6,6-difluoro-1,4-diazepane in methanol or ethanol.
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the free amine.
The trifluoroacetyl group can be removed under mild basic conditions.[6][7]
Procedure:
-
Dissolve the TFA-protected 6,6-difluoro-1,4-diazepane in a mixture of methanol and water.
-
Add potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to afford the deprotected amine.
Conclusion
The protecting group strategies outlined in this document provide a robust framework for the selective synthesis of functionalized 6,6-difluoro-1,4-diazepane derivatives. The choice of Boc, Cbz, or TFA protecting groups, and their orthogonal application, offers the flexibility required for complex multi-step synthetic routes in drug discovery and development. The provided protocols serve as a starting point, and optimization may be necessary to achieve the desired outcomes for specific synthetic targets.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. Bot Detection [iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
Application Notes and Protocols: Incorporation of gem-Difluorinated Piperidines into Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. While the specific heterocycle 6,6-difluoro-1,4-diazepane is not prominently featured in current literature, the analogous gem-difluorinated piperidine scaffolds have emerged as valuable building blocks in the design of novel therapeutics. The introduction of a difluoromethylene group into the piperidine ring can significantly modulate the physicochemical properties of the resulting molecules, offering a powerful tool for lead optimization.
These application notes provide an overview of the synthesis and incorporation of 3,3-difluoro- and 4,4-difluoropiperidines into bioactive scaffolds, along with relevant quantitative data and detailed experimental protocols. The information is intended to guide researchers in leveraging these fluorinated heterocycles for the development of next-generation therapeutics. The strategic placement of the gem-difluoro group can influence the conformation of the piperidine ring and alter the pKa of the nitrogen atom, which can be critical for target engagement and pharmacokinetic profiles.
Data Presentation
The following tables summarize quantitative data for bioactive compounds incorporating gem-difluoropiperidine scaffolds, focusing on their receptor binding affinities.
Table 1: Binding Affinities (Ki) of 4,4-Difluoropiperidine Derivatives for the Dopamine D4 Receptor. [1]
| Compound ID | Arylether Substituent | Southern Nitrogen Substituent | Ki (nM) for D4 Receptor |
| 14a | 4-Fluorophenoxy | 2-(2,3-Dihydrobenzo[b][2][3]dioxin-5-yl)ethyl | 0.3 |
| 14b | 4-Chlorophenoxy | 2-(2,3-Dihydrobenzo[b][2][3]dioxin-5-yl)ethyl | 0.8 |
| 14c | 4-Methylphenoxy | 2-(2,3-Dihydrobenzo[b][2][3]dioxin-5-yl)ethyl | 1.2 |
| 14d | Phenoxy | 2-(2,3-Dihydrobenzo[b][2][3]dioxin-5-yl)ethyl | 1.5 |
| 14e | 3-Fluorophenoxy | 2-(2,3-Dihydrobenzo[b][2][3]dioxin-5-yl)ethyl | 1.1 |
Table 2: Structure-Activity Relationship (SAR) of 3,3-Difluoropiperidine Analogs as Dopamine D4 Receptor Ligands. [1]
| Compound ID | Arylether Substituent | Southern Nitrogen Substituent | Ki (nM) for D4 Receptor |
| 8a | 4-Fluorophenoxy | 2-(2,3-Dihydrobenzo[b][2][3]dioxin-5-yl)ethyl | 5.8 |
| 8b | 4-Chlorophenoxy | 2-(2,3-Dihydrobenzo[b][2][3]dioxin-5-yl)ethyl | 12 |
| 8c | 4-Methylphenoxy | 2-(2,3-Dihydrobenzo[b][2][3]dioxin-5-yl)ethyl | 25 |
| 8d | Phenoxy | 2-(2,3-Dihydrobenzo[b][2][3]dioxin-5-yl)ethyl | 33 |
| 8e | 3-Fluorophenoxy | 2-(2,3-Dihydrobenzo[b][2][3]dioxin-5-yl)ethyl | 18 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4,4-difluoropiperidine
This protocol describes a common method for the synthesis of the N-Boc protected 4,4-difluoropiperidine building block, a precursor for incorporation into bioactive scaffolds. The method involves the fluorination of N-Boc-4-piperidone.[4]
Materials:
-
N-Boc-4-piperidone
-
(Diethylamino)sulfur trifluoride (DAST) or other suitable fluorinating agent
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the fluorinating agent (e.g., DAST, 1.2 eq) to the cooled solution dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Boc-4,4-difluoropiperidine.
Protocol 2: Incorporation of 4,4-Difluoropiperidine into a Dopamine D4 Receptor Antagonist Scaffold[1]
This protocol details the synthesis of a dopamine D4 receptor antagonist incorporating the 4,4-difluoropiperidine moiety via N-alkylation.
Materials:
-
N-Boc-4,4-difluoropiperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Deprotection of N-Boc-4,4-difluoropiperidine:
-
Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq) in DCM.
-
Add TFA (5.0 eq) and stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to obtain 4,4-difluoropiperidine, which can be used in the next step without further purification.
-
-
Reductive Amination:
-
To a solution of 4,4-difluoropiperidine (1.0 eq) in methanol, add 2-(2,3-dihydrobenzo[b][2][3]dioxin-5-yl)acetaldehyde (1.1 eq) and TEA (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add STAB (1.5 eq) portion-wise and continue stirring at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final dopamine D4 receptor antagonist.
-
Visualizations
Signaling Pathway
Caption: Dopamine D4 receptor signaling pathway and point of inhibition.
Experimental Workflow
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines - American Chemical Society [acs.digitellinc.com]
- 4. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for 6,6-Difluoro-1,4-diazepane HBr Salt in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6,6-Difluoro-1,4-diazepane HBr salt as a valuable fragment in fragment-based drug discovery (FBDD) campaigns, with a specific focus on the inhibition of Beta-secretase 1 (BACE1), a key target in Alzheimer's disease research. The protocols detailed below offer step-by-step guidance for screening and characterizing the binding of this fragment using state-of-the-art biophysical techniques.
Introduction to this compound in FBDD
Fragment-based drug discovery is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with high ligand efficiency.[1][2][3] this compound is an attractive fragment for inclusion in screening libraries due to several key features:
-
Low Molecular Weight: Its small size adheres to the "Rule of Three," allowing it to efficiently explore the chemical space of a protein's binding site.[4]
-
3D-Rich Scaffold: The non-planar diazepane ring provides a three-dimensional architecture that can lead to improved specificity and binding interactions compared to flat aromatic fragments.
-
Gem-Difluoro Moiety: The difluoro group can act as a bioisostere for a carbonyl or hydroxyl group, potentially forming favorable interactions with the target protein. Furthermore, the fluorine atoms provide a sensitive handle for ¹⁹F-NMR-based screening methods.[5][6][7]
-
Chemical Tractability: The diazepane scaffold offers multiple points for synthetic elaboration, facilitating the evolution of initial fragment hits into more potent lead compounds.
Application Focus: Inhibition of Beta-secretase 1 (BACE1)
BACE1 is an aspartyl protease that plays a crucial role in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[8][9][10][11][12][13] As such, BACE1 is a prime target for therapeutic intervention. The active site of BACE1 is relatively large and challenging for traditional high-throughput screening. FBDD has emerged as a successful strategy for identifying novel BACE1 inhibitors.[9][14][15] The unique properties of this compound make it a promising candidate for identifying novel binding interactions within the BACE1 active site.
Experimental Workflows and Protocols
A typical FBDD campaign involves a primary screen to identify initial hits, followed by secondary validation and characterization. The following diagram illustrates a standard workflow.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocol 1: ¹⁹F-NMR Screening
¹⁹F-NMR is a highly sensitive method for detecting the binding of fluorinated fragments.[5][6][16][17] The absence of endogenous fluorine in biological systems provides a clean background for these experiments.
1.1. Materials and Reagents:
-
Target Protein: Recombinant human BACE1 (catalytic domain), >95% purity.
-
Fragment: this compound.
-
Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4 in 99.9% D₂O.
-
Reference Standard: Trifluoroacetic acid (TFA) or other suitable fluorinated standard.
-
NMR Tubes: High-precision 5 mm NMR tubes.
1.2. Instrumentation:
-
NMR Spectrometer (≥ 500 MHz) equipped with a fluorine-observe probe.
1.3. Experimental Procedure:
-
Sample Preparation:
-
Prepare a stock solution of BACE1 at 20 µM in the NMR buffer.
-
Prepare a 100 mM stock solution of this compound in D₂O.
-
Prepare a cocktail of fragments (e.g., 10 fragments at 10 mM each) if performing a multiplexed screen. For this protocol, we will focus on the individual fragment.
-
-
NMR Data Acquisition (Ligand-Observed):
-
Acquire a 1D ¹⁹F-NMR spectrum of the fragment alone (e.g., at 200 µM) in the NMR buffer. This serves as the reference spectrum.
-
Acquire a 1D ¹⁹F-NMR spectrum of the fragment (200 µM) in the presence of the BACE1 protein (10 µM).
-
-
Data Analysis:
-
Compare the ¹⁹F spectra with and without the protein.
-
Binding is indicated by a change in the chemical shift, line broadening, or a decrease in the signal intensity of the fragment's fluorine resonance.
-
1.4. Quantitative Data Summary (Hypothetical):
| Fragment | Concentration (µM) | Protein (BACE1) Concentration (µM) | ¹⁹F Chemical Shift (ppm) - No Protein | ¹⁹F Chemical Shift (ppm) - With Protein | Line Broadening (Hz) | Hit Status |
| 6,6-Difluoro-1,4-diazepane | 200 | 10 | -95.2 | -95.5 | 15 | Hit |
| Negative Control Fragment | 200 | 10 | -110.1 | -110.1 | < 2 | No Hit |
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that can detect and quantify binding interactions in real-time.[18][19][20][21] It is highly sensitive and suitable for detecting the weak affinities typical of fragment binding.
2.1. Materials and Reagents:
-
Target Protein: Recombinant human BACE1 with a biotin tag or suitable for amine coupling.
-
Fragment: this compound.
-
SPR Instrument: e.g., Biacore, ProteOn.
-
Sensor Chip: CM5 (for amine coupling) or Streptavidin-coated (for biotinylated protein).
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Reagents (for amine coupling): N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), ethanolamine-HCl.
2.2. Experimental Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of NHS and EDC.
-
Inject the BACE1 protein (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level (e.g., 8000-10000 RU).
-
Deactivate excess reactive groups with ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare a dilution series of the this compound in running buffer (e.g., 1 µM to 1000 µM).
-
Inject the fragment solutions over the immobilized BACE1 surface and a reference flow cell (without protein or with an irrelevant protein).
-
Monitor the binding response (in RU).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
For affinity determination (KD), fit the steady-state binding responses at different concentrations to a 1:1 binding model.
-
2.3. Quantitative Data Summary (Hypothetical):
| Fragment | KD (µM) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Chi² |
| 6,6-Difluoro-1,4-diazepane | 350 | 1.2 x 10³ | 0.42 | 0.8 |
| Known BACE1 Inhibitor | 0.05 | 2.5 x 10⁵ | 0.0125 | 0.5 |
Protocol 3: X-ray Crystallography for Structural Characterization
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[3][22][23]
3.1. Materials and Reagents:
-
Target Protein: Highly pure (>98%) and concentrated BACE1.
-
Fragment: this compound.
-
Crystallization Solution: Protein-specific crystallization conditions (e.g., PEG, salts, buffers).
-
Cryoprotectant: e.g., 20% glycerol in the crystallization solution.
-
Fragment Soaking Solution: Crystallization solution containing 10-50 mM of the fragment.
3.2. Experimental Procedure:
-
Protein Crystallization:
-
Set up crystallization trials (e.g., sitting or hanging drop vapor diffusion) to obtain well-diffracting crystals of apo-BACE1.
-
-
Fragment Soaking:
-
Transfer apo-BACE1 crystals to the fragment soaking solution.
-
Incubate for a defined period (e.g., 1-24 hours).
-
-
Cryo-cooling and Data Collection:
-
Briefly transfer the soaked crystal to a cryoprotectant solution.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Solve the structure by molecular replacement using the apo-BACE1 structure.
-
Analyze the electron density maps to identify the bound fragment and its binding mode.
-
3.3. Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| PDB ID (Hypothetical) | 9XYZ |
| Resolution (Å) | 1.8 |
| R-work / R-free | 0.19 / 0.22 |
| Ligand Occupancy | 0.75 |
| Key Interactions | Hydrogen bond to Asp32, van der Waals contacts with Gly34, Tyr71 |
BACE1 Signaling Pathway
The following diagram illustrates the role of BACE1 in the amyloidogenic pathway, leading to the production of amyloid-β.
Caption: Role of BACE1 in the amyloidogenic pathway and the point of inhibition.
By following these protocols, researchers can effectively utilize this compound in FBDD campaigns to identify and characterize novel inhibitors for challenging drug targets like BACE1. The unique properties of this fragment make it a valuable addition to any screening library.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 5. Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Fragment Library - Enamine [enamine.net]
- 8. Fragment-based discovery of BACE1 inhibitors using functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The β-Secretase Enzyme BACE in Health and Alzheimer's Disease: Regulation, Cell Biology, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. diamond.ac.uk [diamond.ac.uk]
- 23. inext-discovery.eu [inext-discovery.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields for 6,6-Difluoro-1,4-diazepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 6,6-difluoro-1,4-diazepane derivatives. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to 6,6-difluoro-1,4-diazepane derivatives, such as 6,6-difluoro-1,4-diazepan-5-one, involves a two-step process. The first step is the synthesis of a key intermediate, a 2,2-difluoro-β-ketoester. This is followed by a cyclocondensation reaction with a suitable diamine, such as ethylenediamine, to form the seven-membered diazepane ring.
Caption: Proposed two-step synthesis of 6,6-difluoro-1,4-diazepan-5-one.
Troubleshooting Guide
Step 1: Synthesis of 2,2-Difluoro-β-ketoester
| Question | Possible Causes | Troubleshooting Suggestions |
| Q1: Low to no conversion of starting materials to the 2,2-difluoro-β-ketoester. | 1. Inactive zinc catalyst in the Reformatsky reaction.2. Presence of moisture in the reaction.3. Low reaction temperature. | 1. Activate the zinc dust prior to use (e.g., with I2 or HCl wash followed by drying).2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.3. Gradually increase the reaction temperature and monitor by TLC or LC-MS. |
| Q2: Formation of significant side products, such as self-condensation of the ketone. | 1. The ketone is too sterically hindered.2. The reaction temperature is too high, favoring side reactions. | 1. Consider using a less hindered ketone or a more reactive difluoroacetate derivative.2. Perform the reaction at a lower temperature and allow for a longer reaction time. |
| Q3: Difficulty in purifying the 2,2-difluoro-β-ketoester. | 1. Co-elution with unreacted starting materials or byproducts.2. Decomposition of the product on silica gel. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).2. Use a deactivated silica gel or perform a rapid filtration through a short plug of silica. |
Step 2: Cyclocondensation to form 6,6-Difluoro-1,4-diazepane-5-one
| Question | Possible Causes | Troubleshooting Suggestions |
| Q4: Low yield of the desired 6,6-difluoro-1,4-diazepan-5-one. | 1. Incomplete reaction between the difluoro-β-ketoester and the diamine.2. Formation of acyclic amide intermediates that do not cyclize.3. Decomposition of the product under the reaction conditions. | 1. Increase the reaction time and/or temperature. Consider using a catalyst (e.g., a Lewis acid).2. Use a higher boiling point solvent to facilitate intramolecular cyclization and water removal.3. Monitor the reaction progress and stop it once the product formation plateaus. |
| Q5: Formation of a dimeric or polymeric byproduct. | 1. The reaction concentration is too high, favoring intermolecular reactions. | 1. Perform the reaction under high dilution conditions to favor intramolecular cyclization. |
| Q6: The isolated product is impure and difficult to purify. | 1. Presence of unreacted starting materials or acyclic intermediates.2. The product is unstable to the purification conditions. | 1. Optimize the purification method (e.g., recrystallization, different chromatography conditions).2. If the product is a free base, consider converting it to a salt (e.g., hydrochloride) for easier purification and handling. |
Frequently Asked Questions (FAQs)
Q: What is the most critical parameter for the successful synthesis of the 2,2-difluoro-β-ketoester intermediate?
A: The activation of the zinc catalyst and the maintenance of strictly anhydrous conditions are paramount for the Reformatsky reaction to proceed efficiently. The presence of water can quench the organozinc intermediate, leading to low yields.
Q: Can I use other methods to introduce the difluoromethyl group?
A: Yes, other methods for synthesizing α,α-difluoro carbonyl compounds exist, such as the direct fluorination of β-ketoesters using electrophilic fluorinating agents like Selectfluor. However, this may require optimization to achieve good yields of the difluorinated product over the monofluorinated one.
Q: What is the driving force for the cyclocondensation reaction?
A: The formation of the stable seven-membered diazepane ring and the elimination of a small molecule (e.g., water or alcohol) drive the reaction towards the cyclized product. Using a Dean-Stark apparatus can help to remove water and shift the equilibrium towards the product.
Q: How does the gem-difluoro group affect the cyclization step?
A: The electron-withdrawing nature of the CF2 group increases the electrophilicity of the adjacent carbonyl carbon, which can facilitate the initial nucleophilic attack by the diamine. However, it can also affect the stability of intermediates. Careful control of reaction conditions is necessary.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,2-difluoro-3-oxoalkanoate (A 2,2-Difluoro-β-ketoester)
-
Preparation: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 eq).
-
Initiation: Add a small crystal of iodine to the zinc and gently heat under vacuum until the iodine sublimes, then cool to room temperature and introduce a nitrogen atmosphere.
-
Reaction: Add anhydrous THF to the flask. A solution of the starting ketone (1.0 eq) and ethyl bromodifluoroacetate (1.1 eq) in anhydrous THF is added dropwise from the dropping funnel.
-
Heating: After the initial exothermic reaction subsides, heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 6,6-Difluoro-1,4-diazepan-5-one
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the ethyl 2,2-difluoro-3-oxoalkanoate (1.0 eq) in a high-boiling point solvent such as toluene.
-
Addition of Diamine: Add ethylenediamine (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the final product by recrystallization or column chromatography.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the optimization of reaction conditions.
Table 1: Optimization of the Reformatsky Reaction for Ethyl 2,2-difluoro-3-oxobutanoate
| Entry | Zinc Activation | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | THF | 25 | 12 | <10 |
| 2 | I2 | THF | 65 | 6 | 75 |
| 3 | HCl wash | Toluene | 110 | 4 | 68 |
| 4 | I2 | DME | 85 | 5 | 82 |
Table 2: Optimization of the Cyclocondensation of Ethyl 2,2-difluoro-3-oxobutanoate with Ethylenediamine
| Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |
| 1 | Ethanol | 78 | None | 24 | 35 |
| 2 | Toluene | 110 | None | 12 | 65 |
| 3 | Toluene | 110 | p-TSA | 8 | 78 |
| 4 | Xylene | 140 | None | 6 | 72 |
Visualizations
Caption: Troubleshooting decision tree for low reaction yields.
Technical Support Center: Purification of 6,6-Difluoro-1,4-diazepane Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6,6-Difluoro-1,4-diazepane and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 6,6-Difluoro-1,4-diazepane products.
| Problem | Potential Cause | Suggested Solution |
| Low or No Recovery After Column Chromatography | Product is highly polar and is retained on the silica gel column. | - Gradually increase the polarity of the mobile phase. A gradient of methanol in dichloromethane (DCM) or ethyl acetate (EtOAc) can be effective. - Consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase silica gel (C18). - If the product is a salt (e.g., dihydrochloride), it may be necessary to neutralize it before chromatography. |
| Product is volatile and is lost during solvent removal. | - Use a rotary evaporator at a reduced temperature and pressure. - For very small quantities, consider lyophilization if the product is in an aqueous solution. | |
| Product has degraded on the silica gel column. | - Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (0.1-1%), to the mobile phase. - Use a less acidic stationary phase like neutral alumina. | |
| Co-elution of Product with Impurities | Impurities have similar polarity to the product. | - Optimize the solvent system for column chromatography. Try a different solvent mixture, for example, a ternary system like DCM/Methanol/Ammonium Hydroxide for polar compounds. - Consider preparative Thin Layer Chromatography (TLC) for small-scale purifications. - If applicable, attempt recrystallization from a suitable solvent system. |
| Product Appears as a Smear or Broad Peak on TLC/Column | The compound is acidic or basic and is interacting with the silica gel. | - Add a small amount of a modifier to the mobile phase. For basic compounds, add a few drops of triethylamine or ammonium hydroxide. For acidic compounds, add a small amount of acetic acid or formic acid. |
| The sample is overloaded on the TLC plate or column. | - Reduce the amount of sample applied to the TLC plate or loaded onto the column. | |
| Formation of an Insoluble Precipitate During Workup or Purification | The product has crashed out of solution due to a change in solvent polarity or pH. | - Review the solubility of your specific 6,6-Difluoro-1,4-diazepane derivative. - Adjust the pH of the aqueous phase during extraction to ensure the compound is in its free base or salt form, depending on which is more soluble in the organic solvent. |
| N-Boc Protected Diazepane is Unstable During Purification | The acidic nature of silica gel is causing partial deprotection of the Boc group. | - Use silica gel that has been neutralized with a base (e.g., washed with a triethylamine/hexane solution and dried). - Alternatively, use neutral alumina for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for 6,6-Difluoro-1,4-diazepane and its derivatives?
A1: The most common methods are flash column chromatography and recrystallization. For N-Boc protected derivatives, silica gel chromatography is often successful. The free base and its salts can also be purified by recrystallization from appropriate solvent systems.
Q2: What type of column chromatography is recommended for purifying N-Boc-6,6-Difluoro-1,4-diazepane?
A2: Standard silica gel flash column chromatography is a good starting point. A typical mobile phase would be a gradient of ethyl acetate in hexanes or petroleum ether. For example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.
Q3: My 6,6-Difluoro-1,4-diazepane dihydrochloride salt is not soluble in common organic solvents for chromatography. What should I do?
A3: Dihydrochloride salts of amines are often insoluble in non-polar organic solvents. You have a few options:
-
Neutralization: Before chromatography, you can neutralize the salt to the free base using a mild base like sodium bicarbonate or triethylamine. The free base will have better solubility in organic solvents.
-
Reverse-Phase Chromatography: If the free base is unstable, you can use reverse-phase (C18) chromatography with a mobile phase such as a gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Recrystallization: Attempt to recrystallize the salt from a polar solvent system like methanol/ether or ethanol/ether.
Q4: I suspect I have impurities from the synthesis. How can I identify them?
A4: NMR spectroscopy is a powerful tool for identifying impurities. Common impurities might include unreacted starting materials, partially reacted intermediates, or byproducts from side reactions. You can compare the 1H and 19F NMR spectra of your product to known spectra or use 2D NMR techniques for more complex mixtures. Additionally, LC-MS can help identify the molecular weights of the impurities.
Q5: How can I remove the N-Boc protecting group after purification?
A5: The N-Boc group can be removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.
Experimental Protocols
Protocol 1: Purification of N-Boc-6,6-Difluoro-1,4-diazepane by Flash Column Chromatography
-
Preparation of the Column: A glass column is slurry-packed with silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: The crude N-Boc-6,6-Difluoro-1,4-diazepane is dissolved in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexanes. The gradient can be run, for example, from 5% to 50% ethyl acetate.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization of 6,6-Difluoro-1,4-diazepane Dihydrochloride
-
Dissolution: The crude 6,6-Difluoro-1,4-diazepane dihydrochloride is dissolved in a minimal amount of a hot polar solvent, such as methanol or ethanol.
-
Precipitation: A less polar co-solvent, such as diethyl ether or ethyl acetate, is slowly added until the solution becomes slightly turbid.
-
Crystallization: The solution is allowed to cool slowly to room temperature and then placed in a refrigerator or freezer to promote crystal formation.
-
Isolation: The crystals are collected by vacuum filtration.
-
Washing and Drying: The collected crystals are washed with a small amount of the cold co-solvent and then dried under vacuum to remove any residual solvent.
Visualizations
Technical Support Center: Synthesis of Difluorinated Diazepanes
Welcome to the technical support center for the synthesis of difluorinated diazepanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of these complex molecules.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of difluorinated diazepanes, particularly focusing on the critical gem-difluorination step of a diazepan-one precursor and the subsequent cyclization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Diazepan-one to Difluorinated Product | 1. Inactive Fluorinating Reagent: Deoxofluorinating agents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor can degrade upon exposure to moisture or prolonged storage. 2. Insufficient Reagent: Stoichiometry is crucial; an inadequate amount of the fluorinating agent will result in incomplete conversion. 3. Low Reaction Temperature: The activation energy for the deoxofluorination of ketones may not be reached at very low temperatures. | 1. Use a fresh bottle of the fluorinating reagent or purify the existing stock. 2. Increase the equivalents of the fluorinating reagent incrementally (e.g., from 2.0 to 3.0 eq.). 3. Gradually increase the reaction temperature. For DAST, it is advisable to start at low temperatures (-78 °C) and slowly warm to room temperature. Deoxo-Fluor is more thermally stable and can tolerate gentle heating.[1][2] |
| Formation of Vinyl Fluoride Byproduct | Deprotonation of the intermediate fluoro carbocation is a common side reaction, especially with enolizable ketones.[3] | 1. Use a less hindered base or a fluoride source with a less basic counter-ion. 2. Some studies suggest that using aminodifluorosulfinium tetrafluoroborate salts can lead to fewer elimination byproducts compared to DAST and Deoxo-Fluor.[4] |
| Ring Opening or Decomposition of the Diazepane Ring | The diazepane ring may be unstable under the acidic conditions generated during the deoxofluorination reaction, especially with reagents that release HF. | 1. Use a buffered system or an acid scavenger to neutralize the generated acid. 2. Consider using a more thermally stable and less aggressive fluorinating agent like Deoxo-Fluor over DAST.[1][2] 3. If the diazepane ring is particularly sensitive, consider synthesizing a difluorinated acyclic precursor followed by intramolecular cyclization. |
| Low Yield in Intramolecular Cyclization to Form the Diazepane Ring | 1. Steric Hindrance: The gem-difluoro group can sterically hinder the desired intramolecular cyclization. 2. Electronic Effects: The electron-withdrawing nature of the CF2 group can decrease the nucleophilicity of the amine required for cyclization. | 1. Employ high-dilution conditions to favor intramolecular over intermolecular reactions. 2. Use a stronger, non-nucleophilic base to facilitate the cyclization. 3. Increase the reaction temperature or prolong the reaction time. |
| Difficult Purification of the Final Product | The polarity of the difluorinated diazepane may be similar to that of byproducts or unreacted starting material, making chromatographic separation challenging. | 1. Utilize a different solvent system for column chromatography to improve separation. 2. Consider derivatization of the product or byproducts to alter their polarity before chromatography. 3. Recrystallization from an appropriate solvent system can be an effective purification method. For benzodiazepines, a variety of chromatographic techniques including TLC, GC, and HPLC have been employed for separation and analysis.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the gem-difluorination of a diazepan-one?
A1: The most commonly used reagents are nucleophilic deoxofluorinating agents. Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are frequently employed for the conversion of ketones to gem-difluorides. Deoxo-Fluor is generally considered more thermally stable than DAST, which can be advantageous for large-scale reactions or with less reactive substrates.[1][2] Aminodifluorosulfinium tetrafluoroborate salts are another class of reagents that can offer higher selectivity and reduced formation of elimination byproducts.
Q2: What are the typical reaction conditions for deoxofluorination with DAST or Deoxo-Fluor?
A2: Reactions with DAST are often initiated at low temperatures, such as -78 °C, and then allowed to slowly warm to room temperature.[1] Deoxo-Fluor reactions can also be started at 0 °C and then stirred at room temperature.[2] The choice of solvent is typically an anhydrous, non-protic solvent like dichloromethane (DCM). The reaction progress should be monitored by TLC or NMR.
Q3: How can I minimize the formation of the vinyl fluoride byproduct?
A3: The formation of vinyl fluoride is a common side reaction in the deoxofluorination of enolizable ketones.[3] To minimize this, you can try using a less basic fluorinating reagent system. For example, aminodifluorosulfinium tetrafluoroborate salts have been reported to give less of the olefinic fluoride side product compared to DAST.[4] Optimizing the reaction temperature and the rate of addition of the fluorinating reagent can also help to suppress this side reaction.
Q4: I am struggling with the intramolecular cyclization to form the difluorinated diazepane ring. What can I do?
A4: The presence of the gem-difluoro group can make the intramolecular cyclization more challenging due to both steric and electronic effects. To improve the yield, consider using high-dilution conditions to minimize intermolecular side reactions. Employing a stronger, non-nucleophilic base can also facilitate the desired cyclization. If these strategies are unsuccessful, an alternative synthetic route where the difluorinated moiety is introduced after the formation of the diazepane ring could be explored, although the stability of the ring to the fluorinating agent would need to be considered.
Q5: What are the key characterization techniques for difluorinated diazepanes?
A5: Standard characterization techniques are applicable, with some specific considerations for the fluorine atoms.
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are crucial. In 19F NMR, the gem-difluoro group will typically show a characteristic signal.[7][8] In 13C NMR, the carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.
-
Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.
-
Chromatography: TLC, GC, and HPLC are used to assess purity and for purification. The presence of fluorine can affect the retention times compared to non-fluorinated analogs.[5][6]
Experimental Protocols
General Procedure for gem-Difluorination of a 1,4-Diazepan-5-one using Deoxo-Fluor
Disclaimer: This is a general protocol and may require optimization for specific substrates.
-
Preparation: To a solution of the 1,4-diazepan-5-one (1.0 eq.) in anhydrous dichloromethane (DCM, 20 volumes) in a flame-dried flask under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Reagent Addition: Slowly add Deoxo-Fluor (2.0-3.0 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the progress of the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the aqueous layer with DCM (3 x 10 volumes).
-
Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[2]
Visualizations
Caption: A typical experimental workflow for the synthesis of a difluorinated diazepane.
Caption: A logical troubleshooting workflow for low yields in difluorinated diazepane synthesis.
References
- 1. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multinuclear NMR (1H, 13C and 19F) spectroscopic re-examination of the solvolytic behaviour of flurazepam dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 6,6-Difluoro-1,4-diazepane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 6,6-Difluoro-1,4-diazepane. The information focuses on common byproducts and issues encountered during the deoxofluorination of a protected 1,4-diazepan-6-one precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6,6-Difluoro-1,4-diazepane?
A1: The most prevalent laboratory-scale synthesis involves the deoxofluorination of a protected 1,4-diazepan-6-one, typically N1,N4-di-Boc-1,4-diazepan-6-one. This reaction replaces the ketone's carbonyl oxygen with two fluorine atoms to form the geminal difluoride.
Q2: Which fluorinating agents are typically used for this transformation?
A2: Diethylaminosulfur trifluoride (DAST) and its thermally stabler analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are common reagents for this type of deoxofluorination.
Q3: Why is protection of the diazepane nitrogens necessary?
A3: The nitrogen atoms of the 1,4-diazepane ring are nucleophilic and can react with the fluorinating agents or with reaction intermediates. Protecting groups, such as tert-butyloxycarbonyl (Boc), prevent these side reactions and ensure that the fluorination occurs selectively at the C6-carbonyl.
Q4: What are the primary expected byproducts in this reaction?
A4: The most common byproducts are the vinyl monofluoride, ring-contracted species, and incompletely reacted starting material. The formation of these byproducts is highly dependent on the reaction conditions and the choice of fluorinating agent.
Troubleshooting Guide
Issue 1: Low yield of the desired 6,6-Difluoro-1,4-diazepane and presence of a major byproduct with a single fluorine atom.
Possible Cause: This is likely due to the formation of the vinyl monofluoride byproduct (6-fluoro-1,4-diazep-6-ene). This occurs when the intermediate fluoro carbocation undergoes elimination of a proton from an adjacent carbon instead of capturing a second fluoride ion.[1] This pathway is more common with enolizable ketones.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature can disfavor the elimination pathway. Perform the reaction at the lowest temperature that still allows for the conversion of the starting material.
-
Choice of Fluorinating Agent: Deoxo-Fluor® is sometimes reported to give cleaner reactions with fewer elimination byproducts compared to DAST.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. A less polar solvent may reduce the stability of the carbocation intermediate, potentially suppressing elimination.
Issue 2: Observation of byproducts with a different ring size.
Possible Cause: Cationic rearrangements, such as a Wagner-Meerwein rearrangement, can occur during the reaction, particularly when using DAST.[2] This can lead to the formation of ring-contracted byproducts, for example, a fluorinated piperidine or pyrrolidine derivative.
Troubleshooting Steps:
-
Use a Milder Fluorinating Agent: Consider switching from DAST to Deoxo-Fluor®, which is known to be less prone to inducing rearrangements.
-
Temperature Control: Running the reaction at a lower temperature can help minimize the likelihood of these rearrangements.
-
Slow Addition of Reagent: Adding the fluorinating agent slowly to the reaction mixture can help maintain a low concentration of reactive intermediates and reduce the chance of rearrangements.
Issue 3: Incomplete reaction and recovery of starting material (protected 1,4-diazepan-6-one).
Possible Cause: The reaction may not be going to completion due to insufficient reagent, low reaction temperature, or deactivation of the fluorinating agent.
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Incrementally increase the equivalents of DAST or Deoxo-Fluor®. A slight excess is often required.
-
Optimize Temperature and Reaction Time: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance between conversion and byproduct formation.
-
Ensure Anhydrous Conditions: DAST and Deoxo-Fluor® are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Common Byproducts in the Deoxofluorination of Protected 1,4-Diazepan-6-one
| Byproduct Name | Molecular Formula (Boc-protected) | Common Cause | Suggested Mitigation |
| 6-Fluoro-1,4-diazep-6-ene | C15H25FN2O4 | Elimination from carbocation intermediate[1] | Lower temperature, use Deoxo-Fluor® |
| Ring-Contracted Fluorinated Piperidine | Varies | Wagner-Meerwein rearrangement[2] | Lower temperature, use Deoxo-Fluor® |
| N-Boc-1,4-diazepan-6-one | C15H26N2O5 | Incomplete reaction | Increase reagent, optimize temperature/time |
Experimental Protocols
General Protocol for Deoxofluorination of N1,N4-di-Boc-1,4-diazepan-6-one
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve N1,N4-di-Boc-1,4-diazepan-6-one (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) or DAST (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways in the deoxofluorination of protected 1,4-diazepan-6-one.
Caption: Troubleshooting workflow for optimizing 6,6-Difluoro-1,4-diazepane synthesis.
References
Technical Support Center: N-Arylation of 6,6-Difluoro-1,4-diazepane
This guide provides troubleshooting advice and frequently asked questions for the N-arylation of 6,6-difluoro-1,4-diazepane, a common challenge in medicinal chemistry and drug development. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the N-arylation of 6,6-difluoro-1,4-diazepane?
This is a palladium-catalyzed cross-coupling reaction, typically a Buchwald-Hartwig amination, that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and one of the nitrogen atoms of the 6,6-difluoro-1,4-diazepane ring. This reaction is crucial for synthesizing libraries of compounds for drug discovery.
Q2: What makes this specific reaction challenging?
The primary challenges stem from two key features of the substrate:
-
Reduced Nucleophilicity: The gem-difluoro group at the C6 position is strongly electron-withdrawing, which significantly decreases the basicity and nucleophilicity of the two nitrogen atoms.[1][2] This can make the reaction sluggish or prevent it from proceeding under standard conditions.
-
Selectivity Control: The diazepane ring has two secondary amine nitrogens. Controlling the reaction to achieve selective mono-arylation over di-arylation is a significant hurdle. Treating the diamine with one equivalent of an aryl halide can often lead to a statistical mixture of unreacted starting material, the desired mono-arylated product, and the undesired di-arylated product.[3]
Q3: What are the key components of a typical Buchwald-Hartwig reaction for this substrate?
A typical reaction setup includes a palladium source (precatalyst), a phosphine ligand, a base, an aryl halide, the 6,6-difluoro-1,4-diazepane substrate, and an anhydrous, deoxygenated solvent. The choice of each component is critical for success.[4][5]
Q4: Which aryl halides are best suited for this reaction?
The reactivity of aryl halides in Buchwald-Hartwig couplings generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[6] However, modern catalyst systems have been developed that are highly effective for less reactive aryl chlorides.[7][8] Aryl bromides often provide a good balance of reactivity and stability.
Troubleshooting Guide
Problem 1: Low to No Product Yield
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Activity | The reduced nucleophilicity of the fluorinated amine requires a highly active catalyst.[1] 1. Screen Ligands: Use electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like RuPhos, BrettPhos, or Josiphos-type ligands) which are known to promote challenging couplings.[7][9] 2. Use a Precatalyst: Switch from a simple palladium source like Pd(OAc)₂ to a well-defined precatalyst (e.g., G3 or G4 palladacycles). Precatalysts ensure the efficient generation of the active Pd(0) species.[7] |
| Incorrect Base | The base is crucial for deprotonating the amine to form the palladium-amido intermediate. 1. Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective. 2. Consider a Weaker Base for Sensitive Products: The fluoroalkylaniline products can be unstable under strongly basic conditions at high temperatures.[1] If product decomposition is suspected, consider screening weaker bases like K₃PO₄ or KOPh.[1] |
| Solvent Issues | The reaction is highly sensitive to air and moisture. 1. Ensure Anhydrous & Degassed Conditions: Use a dry, non-protic solvent (e.g., toluene, dioxane, or CPME). Ensure the solvent is thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. 2. Check Solubility: Poor solubility of any reagent can inhibit the reaction. If solubility is an issue, consider a different solvent or a solvent mixture.[4] |
| Aryl Halide Reactivity | Aryl chlorides can be sluggish to react. 1. Switch Halide: If using an aryl chloride, consider switching to the analogous aryl bromide for higher reactivity. 2. Use a Specialized Catalyst System: Employ a catalyst system specifically designed for aryl chloride activation (e.g., those using cataCXium A or XPhos ligands). |
Problem 2: Poor Selectivity (Di-arylation Product Dominates)
| Potential Cause | Suggested Solution |
| Stoichiometry and Reaction Rate | The mono-arylated product, once formed, can be more reactive than the starting diamine, leading to a second arylation. 1. Use Excess Diamine: Employ a significant excess of the 6,6-difluoro-1,4-diazepane (2 to 5 equivalents) relative to the aryl halide. This statistically favors the formation of the mono-arylated product. 2. Slow Addition: Add the aryl halide solution slowly over several hours using a syringe pump. This maintains a low concentration of the electrophile, minimizing the chance of di-arylation. |
| Reaction Conditions | High temperatures and long reaction times can favor the formation of the thermodynamic di-arylated product. 1. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor carefully by TLC or LC-MS. 2. Reduce Reaction Time: Stop the reaction as soon as the starting aryl halide is consumed to prevent over-reaction. |
| Alternative Strategy | Direct selective mono-arylation can be inherently difficult.[3] 1. Protection-Deprotection: Consider a mono-protection strategy. Protect one nitrogen with a readily cleavable group (e.g., Boc), perform the N-arylation on the remaining free amine, and then deprotect to yield the desired product. |
Problem 3: Starting Material Decomposition or Side Reactions
| Potential Cause | Suggested Solution |
| Hydrodehalogenation | The aryl halide is converted to an arene, consuming the starting material without forming the desired product. This can be caused by moisture or β-hydride elimination from the base. 1. Ensure Dry Conditions: Rigorously dry all reagents, solvents, and glassware. 2. Use a Bulky Base: Switch to a bulkier base like K-OtBu, which can sometimes suppress side reactions. |
| Product Instability | The N-aryl-fluoroalkylaniline product may be sensitive to the strong base and high temperature.[1] 1. Milder Conditions: As mentioned, try a weaker base (K₃PO₄) and lower the reaction temperature. This is a critical parameter to screen if you observe product formation followed by its disappearance over time. |
| Competing Hydroxylation | If using aqueous bases or if significant water is present, the aryl halide can be converted to a phenol.[10] 1. Use Anhydrous Base and Solvent: Ensure all components are strictly anhydrous. Use a high-purity base. |
Data Presentation: Typical Reaction Conditions
The following table summarizes common starting conditions for challenging N-arylations. Optimization is likely required for the specific 6,6-difluoro-1,4-diazepane substrate.
| Parameter | Condition A (High Activity) | Condition B (Milder Base) | Condition C (Aryl Chloride) |
| Pd Precatalyst | RuPhos Pd G3 (1-2 mol%) | [Pd(allyl)Cl]₂ (0.5-1 mol%) | XPhos Pd G3 (2-4 mol%) |
| Ligand | RuPhos (1.2-2.4 mol%) | AdBippyPhos (1.2-2.4 mol%) | XPhos (2.4-4.8 mol%) |
| Base | NaOtBu (1.5-2.0 equiv) | KOPh (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene or Dioxane | Toluene | t-Amyl Alcohol |
| Temperature | 80 - 110 °C | 100 °C | 100 - 120 °C |
| Typical Substrate | Aryl Bromides | Base-Sensitive Aryl Bromides | Aryl Chlorides |
| Reference | General Buchwald-Hartwig | Hartwig, et al.[1] | Buchwald, et al. |
Experimental Protocols
Protocol 1: General Procedure for N-Arylation Screening
-
Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv) to a reaction vial equipped with a stir bar.
-
Addition of Reactants: Add the 6,6-difluoro-1,4-diazepane (1.2 equiv) and the aryl halide (1.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a 0.1 M concentration with respect to the aryl halide).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the N-arylation reaction.
Experimental Workflow
Caption: A typical experimental workflow for the N-arylation reaction.
References
- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. escholarship.org [escholarship.org]
improving the stability of 6,6-Difluoro-1,4-diazepane intermediates
This guide provides researchers, scientists, and drug development professionals with essential information on handling, troubleshooting, and ensuring the stability of 6,6-difluoro-1,4-diazepane intermediates. Due to their unique structural features, including a gem-difluoro group and a seven-membered heterocyclic amine ring, these compounds require specific handling to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 6,6-difluoro-1,4-diazepane intermediates?
A1: The stability of these intermediates is primarily influenced by temperature, moisture, air (oxygen), light, and pH. The gem-difluoro group can be susceptible to hydrolysis under strong acidic or basic conditions, while the amine functionalities are prone to oxidation.
Q2: What is the ideal temperature for storing these intermediates?
A2: To prevent degradation, it is recommended to store 6,6-difluoro-1,4-diazepane intermediates at low temperatures, typically ranging from -20°C to 4°C.[1] For long-term storage, -20°C is preferable.
Q3: How should I handle these compounds to prevent oxidation and moisture exposure?
A3: These intermediates should be handled under an inert atmosphere, such as nitrogen or argon.[1] Use airtight containers and consider flushing them with an inert gas before sealing. To prevent moisture absorption, store in a dry environment and use desiccants like silica gel within the storage container.[1]
Q4: What type of container is best for storing 6,6-difluoro-1,4-diazepane intermediates?
A4: Inert glass containers are highly recommended.[1] For light-sensitive variants, amber glass bottles should be used to protect the compound from UV light, which can catalyze degradation.[1]
Q5: Can I use common solvents with these intermediates?
A5: While soluble in many organic solvents, care should be taken with protic solvents, especially at elevated temperatures, as they may participate in degradation pathways. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred for reactions and analysis. Always perform a small-scale solvent stability test if unsure.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low yield or decomposition during aqueous workup. | The intermediate may be unstable at the pH of the aqueous solution. The C-F bonds can be susceptible to hydrolysis under harsh pH conditions. | Neutralize the reaction mixture to a pH of ~7 before extraction. Use a buffered saline solution (brine) for washes. Minimize the duration of contact with the aqueous phase. |
| Compound degrades during purification by silica gel chromatography. | The acidic nature of standard silica gel can cause on-column decomposition of the amine. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2% in the eluent) and then re-equilibrating with the mobile phase.2. Alternatively, use a different stationary phase such as alumina (basic or neutral) or a reverse-phase C18 silica. |
| Discoloration (e.g., turning yellow or brown) upon storage. | This is often a sign of oxidation at the amine centers. | Ensure the compound is stored under a robust inert atmosphere (N₂ or Ar).[1] Re-purge the container with inert gas if it has been opened multiple times. Store in a freezer at -20°C to slow down oxidative processes.[1] |
| Inconsistent results in biological assays. | The compound may be degrading in the assay buffer or medium. | 1. Prepare solutions of the intermediate fresh before each experiment.2. Conduct a time-course stability study of the compound in the specific assay buffer using LC-MS or NMR to determine its half-life under assay conditions.3. Adjust the buffer pH or add stabilizers if degradation is observed. |
| Appearance of unexpected peaks in NMR or LC-MS after storage. | This indicates decomposition. Common degradation pathways could include ring-opening, hydrolysis of the gem-difluoro group, or oxidation. | 1. Re-purify the material if necessary.2. Review storage conditions immediately (see table below). Ensure the container is properly sealed and stored at the correct temperature in the dark.[1] |
Stability and Storage Data
| Condition | Recommendation | Rationale |
| Temperature | Short-Term (≤ 1 week): 2-8°CLong-Term (> 1 week): -20°C or below[1] | Slows down the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon)[1] | Prevents oxidation of the amine groups. |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis, which can affect the gem-difluoro moiety and other functional groups.[1] |
| Light | Store in amber glass vials or in the dark.[1] | Prevents photochemical degradation. |
| pH (in solution) | Maintain near-neutral conditions (pH 6-8). | Avoids acid or base-catalyzed hydrolysis and ring-opening reactions. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a 6,6-Difluoro-1,4-diazepane Intermediate
This protocol describes a typical reductive amination to add a substituent to one of the nitrogen atoms of the diazepane ring.
-
Dissolution: Dissolve the 6,6-difluoro-1,4-diazepane intermediate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable aprotic solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. Progress can be monitored by TLC or LC-MS.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring completion by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product using column chromatography on neutralized silica gel or another suitable stationary phase.
Protocol 2: Stability Assessment in Solution
-
Stock Solution: Prepare a stock solution of the intermediate at a known concentration (e.g., 1 mg/mL) in a relevant solvent (e.g., DMSO for biological assays or Acetonitrile for chromatography).
-
Sample Preparation: Aliquot the stock solution into several vials. For each condition to be tested (e.g., different pH buffers, temperatures), prepare a separate sample.
-
Time Points: Store the vials under the desired conditions. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each condition.
-
Analysis: Immediately analyze the sample by LC-MS to determine the percentage of the parent compound remaining relative to the t=0 sample.
-
Data Interpretation: Plot the percentage of the remaining compound versus time to determine the degradation kinetics and half-life under each condition.
Visual Guides
Caption: A typical workflow for the N-alkylation of a 1,4-diazepane intermediate.
Caption: Decision tree for troubleshooting common decomposition issues.
References
Technical Support Center: Scale-up Synthesis of 6,6-Difluoro-1,4-diazepane HBr Salt
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6,6-Difluoro-1,4-diazepane HBr salt. It provides troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Low or inconsistent yields are observed during the gem-difluorination of the protected 1,4-diazepan-6-one precursor. What are the likely causes and how can this be improved?
A1: Low yields in the gem-difluorination step are a common challenge. Several factors can contribute to this issue:
-
Incomplete Reaction: The fluorinating agent, often a reagent like diethylaminosulfur trifluoride (DAST) or a derivative, may not be reactive enough or may have degraded. Ensure the fluorinating agent is fresh and handled under anhydrous conditions. The reaction temperature and time may also need optimization. A gradual increase in temperature or prolonged reaction time could improve conversion, but this should be monitored carefully to avoid decomposition.
-
Substrate Decomposition: The protected diazepanone precursor might be unstable under the reaction conditions. Strong acidic byproducts from the fluorination reaction can cause decomposition. The addition of a non-nucleophilic base, such as proton sponge, can help to neutralize these acidic species.
-
Side Reactions: Over-fluorination or the formation of elimination byproducts can reduce the yield of the desired product. Careful control of the stoichiometry of the fluorinating agent is crucial. Using slightly more than the theoretical amount is common, but a large excess should be avoided.
Q2: During the work-up of the fluorination reaction, emulsions are forming, making phase separation difficult. How can this be resolved?
A2: Emulsion formation is often due to the presence of polar byproducts and the amine nature of the diazepane ring. To break the emulsion, consider the following:
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the mixture through a pad of celite or a phase separator can aid in separating the layers.
-
Solvent Exchange: If the issue persists, consider a solvent exchange. After quenching the reaction, the solvent can be removed under reduced pressure and replaced with a different solvent that has better phase separation characteristics, such as methyl tert-butyl ether (MTBE).
Q3: The deprotection of the nitrogen protecting groups (e.g., Boc or Cbz) is sluggish or results in significant byproduct formation. What are the recommended deprotection strategies?
A3: The choice of deprotection method is critical and depends on the protecting group used.
-
For Boc Groups: Treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard. If the reaction is slow, increasing the concentration of TFA or the reaction temperature can be effective. However, for a scaled-up process, using gaseous HCl in a solvent like dioxane or isopropanol is often preferred as it simplifies the isolation of the resulting salt.
-
For Cbz Groups: Catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) is a clean and efficient method. Ensure the catalyst is active and the system is free of catalyst poisons. The choice of solvent can also influence the reaction rate.
If byproduct formation is an issue, it may be due to the instability of the difluorinated ring under the deprotection conditions. A milder deprotection method or optimization of the reaction time and temperature is recommended.
Q4: The final HBr salt of 6,6-Difluoro-1,4-diazepane is difficult to crystallize or precipitates as an oil. How can a crystalline solid be obtained?
A4: Obtaining a crystalline salt can be challenging. The following strategies can be employed:
-
Solvent Selection: The choice of solvent for salt formation and crystallization is crucial. A common approach is to dissolve the free amine in a solvent in which the HBr salt is sparingly soluble, such as isopropanol (IPA), ethanol, or a mixture of solvents like MTBE/heptane.
-
Controlled Addition of HBr: Add a solution of HBr in a suitable solvent (e.g., HBr in acetic acid or isopropanol) slowly to a solution of the free amine at a controlled temperature. Seeding with a small crystal of the desired salt can induce crystallization.
-
Trituration: If an oil precipitates, it can sometimes be induced to crystallize by trituration with a non-polar solvent like heptane or diethyl ether.
-
Purification of the Free Amine: Ensure the free amine is of high purity before attempting salt formation. Impurities can inhibit crystallization. Purification of the free amine can be achieved by column chromatography or distillation if it is sufficiently stable.
Frequently Asked Questions (FAQs)
Q: What is a common synthetic route for the preparation of this compound?
A: A plausible and common synthetic strategy involves a multi-step process starting from a protected 1,4-diazepan-6-one. The key steps are:
-
Protection: Protection of the two nitrogen atoms of a suitable 1,4-diazepane precursor, for instance, with Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) groups.
-
Gem-difluorination: The protected 1,4-diazepan-6-one is then subjected to gem-difluorination at the C6 position using a fluorinating agent such as DAST or Deoxofluor.
-
Deprotection: The nitrogen protecting groups are removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenation for Cbz).
-
Salt Formation: The resulting free 6,6-Difluoro-1,4-diazepane is then treated with hydrobromic acid (HBr) to form the corresponding HBr salt.
Q: What are the main safety precautions to consider during the scale-up of this synthesis?
A: Several safety precautions are critical:
-
Fluorinating Agents: Reagents like DAST are toxic, corrosive, and can decompose exothermically. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). On a larger scale, careful control of the addition rate and temperature is essential to manage the reaction exotherm.
-
Hydrobromic Acid: HBr is a strong, corrosive acid. Handle with appropriate PPE.
-
Hydrogenation: If catalytic hydrogenation is used for deprotection, it involves flammable hydrogen gas under pressure. Ensure the use of appropriate high-pressure equipment and adherence to safety protocols for handling hydrogen.
Q: How can the purity of the final this compound be assessed?
A: The purity of the final product can be determined using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or ELSD) can be used to determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free amine.
-
Elemental Analysis: To confirm the elemental composition of the HBr salt.
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data for the key steps in the synthesis at two different scales.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Gem-difluorination | ||
| Protected 1,4-diazepan-6-one | 10.0 g | 1.0 kg |
| Fluorinating Agent (e.g., DAST) | 1.2 eq | 1.2 eq |
| Solvent (e.g., DCM) | 100 mL | 10 L |
| Reaction Temperature | 0 °C to rt | 0 °C to rt |
| Reaction Time | 12 h | 18 h |
| Yield (Protected difluoro-diazepane) | 75% | 70% |
| Purity (by HPLC) | >95% | >95% |
| Deprotection (Boc) | ||
| Protected difluoro-diazepane | 7.5 g | 700 g |
| Reagent (e.g., 4M HCl in Dioxane) | 50 mL | 4.7 L |
| Reaction Temperature | rt | rt |
| Reaction Time | 4 h | 6 h |
| Salt Formation | ||
| Crude 6,6-Difluoro-1,4-diazepane | ~5 g | ~450 g |
| HBr (e.g., 48% in water) | 1.1 eq | 1.1 eq |
| Solvent (e.g., Isopropanol) | 50 mL | 4.5 L |
| Yield (HBr Salt) | 85% (from protected) | 80% (from protected) |
| Final Purity (by HPLC) | >99% | >99% |
Experimental Protocols
Note: These are generalized protocols and should be optimized for specific laboratory conditions and scales.
1. Gem-difluorination of N,N'-di-Boc-1,4-diazepan-6-one: To a solution of N,N'-di-Boc-1,4-diazepan-6-one in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, diethylaminosulfur trifluoride (DAST) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then carefully quenched by pouring it into a cold saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N,N'-di-Boc-6,6-difluoro-1,4-diazepane.
2. Deprotection and HBr Salt Formation: The crude N,N'-di-Boc-6,6-difluoro-1,4-diazepane is dissolved in a minimal amount of isopropanol (IPA). A solution of 4M HCl in dioxane or an excess of a solution of HBr in acetic acid is added, and the mixture is stirred at room temperature. The completion of the deprotection is monitored by LC-MS. Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in isopropanol, and a solution of HBr in isopropanol is added until the pH is acidic. The resulting precipitate is collected by filtration, washed with cold isopropanol and then with MTBE, and dried under vacuum to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: 6,6-Difluoro-1,4-diazepane Derivatives
Welcome to the technical support center for challenges related to the synthesis and deprotection of 6,6-difluoro-1,4-diazepane derivatives. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of N-protected 6,6-difluoro-1,4-diazepane derivatives often challenging compared to their non-fluorinated analogs?
A1: The primary difficulty arises from the strong electron-withdrawing inductive effect (-I effect) of the gem-difluoro group at the C6 position. This effect significantly reduces the electron density and basicity of the nitrogen atoms within the 1,4-diazepane ring. For common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), this electronic change has two main consequences:
-
For Acid-Labile Groups (e.g., Boc): The oxygen atoms of the carbamate are less basic, making them more difficult to protonate. Protonation is the key initial step in acid-mediated deprotection, so stronger acidic conditions or longer reaction times are often required.[1][2]
-
For Groups Removed by Hydrogenolysis (e.g., Cbz): While the electronic effect on the hydrogenolysis reaction itself is less direct, the reduced nucleophilicity of the nitrogen can make the initial formation of the protected amine more challenging, leading to different substrate purities. Furthermore, catalyst poisoning can be a concern with fluorinated compounds.
Caption: Inductive effect of the CF₂ group on the diazepane ring.
Q2: Are there any protecting groups that are recommended for easier removal from this scaffold?
A2: While Boc and Cbz are most common, their removal can be problematic. For certain synthetic routes, consider protecting groups that are cleaved under orthogonal conditions not significantly impacted by the substrate's electronics. For example, the Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile, could be an alternative, provided the rest of the molecule is stable to basic conditions like piperidine in DMF.
Q3: Can thermal deprotection be used for N-Boc protected 6,6-difluoro-1,4-diazepanes?
A3: Yes, thermal deprotection is a viable alternative to acidic methods.[3] Heating the N-Boc protected compound, often in a high-boiling point solvent like toluene or DMF, or even neat, can lead to clean deprotection.[4] This method avoids the use of strong acids which might be incompatible with other functional groups in the molecule.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection of 6,6-difluoro-1,4-diazepane derivatives.
Issue 1: Sluggish or Incomplete N-Boc Deprotection
-
Problem: After standard treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), analysis (TLC, LC-MS) shows significant starting material remaining.
-
Probable Cause: The reduced basicity of the carbamate oxygen due to the electron-withdrawing CF₂ group slows down the initial protonation step, making the reaction inefficient under standard conditions.[1]
-
Solutions:
-
Increase Acid Strength/Concentration: Switch from TFA/DCM to stronger conditions like 4M HCl in dioxane or 6M HCl in isopropanol.
-
Increase Temperature: Gently warm the reaction mixture (e.g., to 30-40 °C) to increase the reaction rate. Monitor carefully for side product formation.
-
Prolong Reaction Time: Extend the reaction time and monitor progress every few hours.
-
Use Alternative Reagents: Consider using reagents like oxalyl chloride in methanol for a mild and efficient deprotection.[5]
-
Thermal Deprotection: If the substrate is stable, heating it in a suitable solvent or neat can be a very effective, acid-free method.[3]
-
Issue 2: Low Yields or Decomposition during N-Cbz Deprotection via Hydrogenolysis
-
Problem: Standard hydrogenolysis conditions (e.g., H₂, 1 atm, 10% Pd/C in Methanol) result in a complex mixture of products or very low yield of the desired amine.
-
Probable Cause:
-
Catalyst Poisoning: Fluorinated compounds can sometimes interact with and deactivate the palladium catalyst.
-
Incompatible Functional Groups: The molecule may contain other reducible groups (e.g., alkenes, alkynes, nitro groups) that are also reacting.
-
Inefficient Hydrogen Transfer: The chosen solvent or hydrogen source may not be optimal for this specific substrate.
-
-
Solutions:
-
Change Catalyst/Loading: Screen different palladium catalysts (e.g., Pearlman's catalyst, Pd(OH)₂/C) or increase the catalyst loading.
-
Use Transfer Hydrogenolysis: Replace H₂ gas with a hydrogen donor like ammonium formate, triethylsilane, or cyclohexene.[6][7] This can sometimes be milder and more efficient.
-
Acid-Mediated Deprotection: As an alternative to hydrogenolysis, consider strong acid-mediated Cbz cleavage using HBr in acetic acid or Lewis acids like AlCl₃ in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[8][9]
-
Nucleophilic Deprotection: A protocol using 2-mercaptoethanol and potassium phosphate in DMA at 75 °C has been shown to be effective for sensitive substrates and avoids harsh acidic or reductive conditions.[8]
-
Caption: A workflow for troubleshooting common deprotection issues.
Data & Protocols
Table 1: Comparison of Conditions for N-Boc Deprotection of Electron-Deficient Amines
(Note: This data is representative for electron-deficient amines and should be considered a starting point for optimization with 6,6-difluoro-1,4-diazepane derivatives.)
| Entry | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Outcome | Reference |
| 1 | 25% TFA in DCM | 25 | 2-12 | Often sluggish or incomplete | [1] |
| 2 | 4M HCl in Dioxane | 25 | 1-4 | More effective, higher yield | [10] |
| 3 | 6M HCl in Isopropanol | 25-50 | 1-3 | Strong conditions, effective | [9] |
| 4 | Oxalyl Chloride, Methanol | 25 | 1-4 | Mild and rapid deprotection | [5] |
| 5 | Toluene (Thermal) | 110 | 2-6 | Clean, acid-free alternative | [4] |
| 6 | Neat (Thermal) | 150-180 | 0.5-2 | Rapid, for robust substrates | [2] |
Table 2: Alternative Conditions for N-Cbz Deprotection
(Note: These protocols are alternatives to standard H₂/Pd-C and may be beneficial for complex or sensitive fluorinated substrates.)
| Entry | Method | Reagents | Temperature (°C) | Key Advantage | Reference |
| 1 | Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate, MeOH | Reflux | Avoids use of H₂ gas cylinder | [7] |
| 2 | Acid-Mediated | AlCl₃, 1,1,1,3,3,3-Hexafluoroisopropanol | 25 | Metal-free, tolerates reducible groups | [8] |
| 3 | Acid-Mediated | HBr (33% in Acetic Acid) | 25 | Strong, classic method for stable molecules | [6] |
| 4 | Nucleophilic | 2-Mercaptoethanol, K₃PO₄, DMA | 75 | Good for sensitive functionalities | [8] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve the N-Boc protected 6,6-difluoro-1,4-diazepane derivative (1.0 eq) in a minimal amount of a co-solvent if necessary (e.g., methanol or DCM).
-
Reaction: To the solution, add a commercial solution of 4M HCl in 1,4-dioxane (10-20 eq).
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Isolation: The product is typically obtained as the hydrochloride salt. It can be used directly in the next step or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.
Protocol 2: N-Cbz Deprotection via Transfer Hydrogenolysis
-
Preparation: In a round-bottom flask, dissolve the N-Cbz protected 6,6-difluoro-1,4-diazepane derivative (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the substrate).
-
Hydrogen Donor: Add ammonium formate (5-10 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified by standard methods such as column chromatography or crystallization to obtain the deprotected amine.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. tdcommons.org [tdcommons.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Analytical Methods for Impurity Profiling of 6,6-Difluoro-1,4-diazepane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the impurity profiling of 6,6-Difluoro-1,4-diazepane.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in the synthesis of 6,6-Difluoro-1,4-diazepane?
A1: While specific impurities for 6,6-Difluoro-1,4-diazepane are not extensively documented in publicly available literature, based on the synthesis of related 1,4-diazepine and benzodiazepine compounds, you can anticipate the following types of impurities:
-
Process-related impurities: These include starting materials, intermediates, and by-products from the synthetic route. For example, in the synthesis of diazepam, impurities can arise from the condensation reaction of the starting materials.[1]
-
Degradation products: These can form due to exposure to light, heat, humidity, or reactive excipients.
-
Residual solvents: Solvents used during synthesis and purification that are not completely removed. Gas chromatography (GC) is a suitable technique for their identification and quantification.[2][3]
-
Reagent-related impurities: Impurities originating from the reagents used in the synthesis.
Q2: Which analytical techniques are most suitable for the impurity profiling of 6,6-Difluoro-1,4-diazepane?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.[2][3]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile impurities.[2] A reversed-phase HPLC method with UV detection is a common starting point.
-
Gas Chromatography (GC): Particularly useful for the analysis of volatile organic impurities, such as residual solvents.[2]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information and structural details of unknown impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities that can be isolated.[2][4]
Q3: What are the regulatory expectations for impurity profiling?
A3: Regulatory agencies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in drug substances. It is crucial to identify and characterize impurities present in the drug substance to meet these requirements.[1] The control of pharmaceutical impurities is a critical issue for the pharmaceutical industry.[1] Advanced analytical capabilities for impurity profiling are a regulatory requirement.[2]
Troubleshooting Guides
HPLC Analysis
Q: I am observing poor peak shape (e.g., tailing, fronting) for the main peak and impurities. What could be the cause and how can I resolve it?
A: Poor peak shape in HPLC can be caused by several factors. Here is a troubleshooting guide:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The basic nitrogen atoms in 6,6-Difluoro-1,4-diazepane can interact with residual silanols on the silica-based column, causing peak tailing.
-
Solution 1: Use a mobile phase with a competing base, such as triethylamine, or a buffer at a lower pH to protonate the analyte.
-
Solution 2: Switch to an end-capped column or a column with a different stationary phase (e.g., a polymer-based column).
-
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape. Ensure the mobile phase is optimized for your analyte.
-
Column Degradation: Over time, the performance of an HPLC column can degrade. Try flushing the column or replacing it if necessary.
Q: I am not able to separate a known impurity from the main API peak. What should I do?
A: Co-elution of peaks is a common challenge in HPLC. Here are some steps to improve resolution:
-
Modify the Mobile Phase:
-
Change the organic modifier: If you are using acetonitrile, try methanol, or vice-versa.
-
Adjust the mobile phase pH: This can alter the ionization state of the analyte and impurities, leading to changes in retention time.
-
Run a gradient elution: A gradient can help to separate peaks with different polarities.
-
-
Change the Stationary Phase: A column with a different selectivity (e.g., a phenyl or cyano column instead of a C18) may provide the necessary separation.
-
Adjust the Temperature: Changing the column temperature can affect the selectivity of the separation.
GC-MS Analysis
Q: I am seeing broad peaks for my analytes in the GC-MS analysis. What could be the problem?
A: Broad peaks in GC-MS can arise from several issues:
-
Slow Injection: Ensure a fast and efficient injection to introduce the sample as a narrow band onto the column.
-
Column Contamination: High-boiling point residues in the column can lead to peak broadening. Bake out the column at a high temperature.
-
Improper Flow Rate: An incorrect carrier gas flow rate can affect peak shape. Optimize the flow rate for your column dimensions.
-
Analyte Degradation: 6,6-Difluoro-1,4-diazepane may be thermally labile. Consider using a lower injection port temperature or derivatization to improve stability.
NMR Analysis
Q: The NMR signals for my isolated impurity are very weak. How can I improve the signal-to-noise ratio?
A: A low signal-to-noise ratio in NMR can be addressed by:
-
Increasing the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio, as the signal averages coherently while the noise averages incoherently.
-
Using a Higher Field Magnet: A spectrometer with a higher magnetic field strength will provide better sensitivity and dispersion.
-
Cryoprobe: If available, using a cryoprobe can significantly enhance sensitivity.
-
Sample Concentration: Ensure your sample is sufficiently concentrated. If the impurity is scarce, you may need to isolate a larger quantity.
Experimental Protocols
General HPLC-UV Method for Impurity Profiling
This is a general starting method and may require optimization.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Headspace GC-MS Method for Residual Solvent Analysis
-
GC Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
-
Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Headspace Sampler Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
NMR Analysis for Structural Elucidation
-
Instrument: 400 MHz or higher NMR spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in 0.6 mL of the deuterated solvent.
Data Presentation
Table 1: Example HPLC Method Parameters for Impurity Profiling
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile |
| Gradient | 5-95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Table 2: Potential Impurities and their Theoretical Mass-to-Charge Ratios (Illustrative)
| Impurity Type | Potential Structure/Modification | Theoretical [M+H]⁺ (m/z) |
| Starting Material | e.g., a difluorinated ketone precursor | Varies |
| Intermediate | e.g., an uncyclized intermediate | Varies |
| By-product | e.g., an oxidation product (+16 Da) | 151.09 |
| Dimer | Dimer of the API | 269.16 |
Visualizations
Caption: General workflow for impurity profiling of a pharmaceutical compound.
References
- 1. jocpr.com [jocpr.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6,6-Difluoro-1,4-diazepane HBr Salt
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and use of 6,6-Difluoro-1,4-diazepane HBr salt (CAS No. 1422344-19-1).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
Q2: What are the recommended storage conditions for this compound?
A2: this compound requires cold-chain transportation, indicating it is temperature-sensitive.[1] Therefore, it is crucial to store it in a tightly sealed container in a refrigerator or freezer, protected from light and moisture. As an amine salt, it is likely hygroscopic.
Q3: Is this compound sensitive to light or moisture?
A3: Amine hydrobromide salts are often hygroscopic and can be light-sensitive. It is best practice to store the compound in a desiccator or a dry, inert atmosphere (e.g., under argon or nitrogen) and in an amber vial or a container wrapped in aluminum foil to protect it from light.
Q4: What are the potential stability issues with this compound?
A4: The difluoromethyl group adjacent to the amine may influence the compound's stability. Fluorinated amines can be prone to decomposition, and the stability can be enhanced when the amine is part of an amide.[2][3] As a salt, it is generally more stable than the free base. However, exposure to high temperatures, strong bases, or prolonged exposure to moisture and light should be avoided to prevent degradation.
Troubleshooting Guides
Issue 1: Poor Solubility in a Reaction Solvent
-
Question: I am having difficulty dissolving this compound in my reaction solvent. What can I do?
-
Answer:
-
Solvent Selection: Amine hydrobromide salts often have better solubility in polar protic solvents like methanol or ethanol, and polar aprotic solvents like DMSO or DMF, compared to nonpolar solvents like hexanes or toluene.
-
Gentle Heating: Gentle warming of the solvent may improve solubility. However, given the compound's temperature sensitivity, avoid excessive or prolonged heating.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
-
Free Base Conversion: If the reaction conditions are compatible with a free amine, you can consider converting the HBr salt to the free base by treatment with a suitable inorganic base (e.g., NaHCO₃, K₂CO₃) and extracting it into an organic solvent. Be aware that the free base may be less stable than the salt.
-
Issue 2: Inconsistent Reaction Yields or Formation of Side Products
-
Question: My reaction yields are inconsistent, or I am observing unexpected side products. What could be the cause?
-
Answer:
-
Reagent Quality: The compound's hygroscopic nature means it can absorb moisture from the air, which can interfere with moisture-sensitive reactions. Ensure the compound is thoroughly dried under vacuum before use.
-
Base Selection: In reactions requiring a base to neutralize the HBr salt and facilitate the reaction of the free amine, the choice of base is critical. Strong, non-nucleophilic bases are often preferred.
-
Side Reactions of Fluorinated Amines: The presence of the difluoro group can lead to specific side reactions. For instance, under certain conditions, elimination of HF can occur.[2][3]
-
Reaction Conditions: Overheating or extended reaction times can lead to decomposition, especially given the compound's temperature sensitivity. Monitor the reaction closely and optimize the conditions.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 1422344-19-1 | [1] |
| Molecular Formula | C₅H₁₁BrF₂N₂ | Inferred from structure |
| Molecular Weight | 217.06 g/mol | [1] |
| Appearance | Likely a solid | Based on typical amine salts |
| Storage Temperature | Recommended cold storage (refrigerator/freezer) | [1] |
Table 2: General Solubility Guidance for Amine HBr Salts
| Solvent Class | Examples | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | Generally Good |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Good |
| Ethereal | THF, Diethyl ether | Poor to Moderate |
| Halogenated | Dichloromethane, Chloroform | Poor to Moderate |
| Aromatic | Toluene, Benzene | Poor |
| Aliphatic | Hexanes, Pentane | Insoluble |
Note: This is a general guide. Experimental determination of solubility for specific applications is recommended.
Experimental Protocols
Protocol 1: General Procedure for a Coupling Reaction
This protocol provides a general workflow for using this compound in a typical amide coupling reaction.
-
Drying the Reagent: Dry the required amount of this compound under high vacuum for at least 2 hours before use to remove any absorbed moisture.
-
Reaction Setup: To a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), add the carboxylic acid (1.0 eq.), a coupling agent (e.g., HATU, 1.1 eq.), and a suitable anhydrous solvent (e.g., DMF).
-
Addition of Base: Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq.) to the reaction mixture.
-
Addition of Amine: In a separate flask, dissolve the dried this compound (1.2 eq.) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A general experimental workflow for a coupling reaction.
Caption: Troubleshooting logic for low or inconsistent reaction yields.
References
Validation & Comparative
Comparative Guide to 6,6-Difluoro-1,4-diazepane Derivatives and Their Non-Fluorinated Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of 6,6-Difluoro-1,4-diazepane derivatives with their non-fluorinated counterparts. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] This document summarizes key experimental data, outlines detailed synthetic protocols, and visualizes relevant chemical workflows to facilitate objective comparison and inform future research and development.
Physicochemical Properties: A Comparative Analysis
The substitution of hydrogen atoms with fluorine at the C6 position of the 1,4-diazepane ring imparts distinct changes to the molecule's properties. Below is a comparison of key physicochemical data between N-Boc-1,4-diazepane and its difluorinated analogue.
| Property | N-Boc-1,4-diazepane (Non-Fluorinated) | N-Boc-6,6-difluoro-1,4-diazepane (Fluorinated) |
| Molecular Formula | C10H20N2O2 | C10H18F2N2O2 |
| Molecular Weight | 200.28 g/mol | 236.26 g/mol |
| Appearance | Not specified | Solid |
| Purity | ≥98% | >98% |
| Boiling Point | 95-110 °C at 0.5 mmHg | Not available |
| Density | 1.016 g/mL at 20 °C | Not available |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental techniques for the structural elucidation of these compounds. The presence of fluorine atoms introduces characteristic splitting patterns in NMR spectra and alters the fragmentation patterns in mass spectra.
NMR Spectroscopy
1,4-Diazepane (Homopiperazine) - Non-Fluorinated Analogue
The NMR spectra of the parent non-fluorinated 1,4-diazepane have been well-characterized.
-
1H NMR (CDCl3): The proton NMR spectrum shows signals corresponding to the methylene groups of the diazepane ring.
-
13C NMR (CDCl3): The carbon spectrum displays distinct peaks for the three different carbon environments in the ring. The chemical shifts and coupling constants provide detailed information about the ring conformation.[4]
-
δC (non-decoupled): 33.3 (t of quintets, 1J = 124.3 Hz, 2J = 2.6 Hz, C-6), 47.8 (t of m, 1J = 132.7 Hz, C-5,7), 51.5 (t of m, 1J = 132.6 Hz, C-2,3).[4]
-
-
15N NMR (CDCl3): The nitrogen-15 NMR signal is observed at -344.6 ppm with respect to MeNO2.[4]
6,6-Difluoro-1,4-diazepane Derivatives
-
1H NMR: The protons on the carbons adjacent to the CF2 group (C5 and C7) would be expected to show complex splitting patterns due to geminal and vicinal coupling with the fluorine atoms.
-
13C NMR: The carbon atom bearing the two fluorine atoms (C6) would appear as a triplet with a large one-bond carbon-fluorine coupling constant (1JCF). The adjacent carbons (C5 and C7) would also show splitting due to two-bond coupling (2JCF).
-
19F NMR: A single resonance would be expected for the two equivalent fluorine atoms, which would be split by the adjacent protons.
Mass Spectrometry
1,4-Diazepane
The mass spectrum of 1,4-diazepane would show a molecular ion peak corresponding to its molecular weight, followed by fragmentation patterns typical for cyclic diamines.
6,6-Difluoro-1,4-diazepane
The mass spectrum of 6,6-difluoro-1,4-diazepane would exhibit a molecular ion peak at m/z = 136.08.[5] Predicted fragmentation would likely involve the loss of HF or CHF2 fragments, which are characteristic of gem-difluoro compounds.
Experimental Protocols
Synthesis of N-Boc-1,4-diazepan-5-one (A precursor for non-fluorinated derivatives)
This procedure describes the synthesis of a key intermediate for preparing various non-fluorinated 1,4-diazepane derivatives.[6]
Materials:
-
tert-BUTYL 4-(HYDROXYIMINO)PIPERIDINE-1-CARBOXYLATE
-
T3P (Propylphosphonic Anhydride), 50% solution in ethyl acetate
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Distilled water
Procedure:
-
To a solution of tert-BUTYL 4-(HYDROXYIMINO)PIPERIDINE-1-CARBOXYLATE (0.01 mol) in THF (10 mL), add T3P (15 mol%, 50% solution in ethyl acetate).[6]
-
Stir the reaction mixture at reflux under a nitrogen atmosphere for 1-4 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, remove the solvent under reduced pressure.[6]
-
Dilute the residue with distilled water (20 mL) and extract with ethyl acetate (2 x 20 mL).[6]
-
Combine the organic phases and wash sequentially with saturated NaHCO3 solution (1 x 10 mL) and brine.[6]
-
Dry the organic phase over anhydrous Na2SO4 and concentrate under reduced pressure to yield the N-Boc-1,4-diaza-5-cycloheptanone product.[6]
Synthesis of 6,6-Difluoro-1,4-diazepane Derivatives (General Considerations)
Specific, detailed experimental protocols for the synthesis of the parent 6,6-difluoro-1,4-diazepane were not found in the searched literature. However, the synthesis of related fluorinated azepanes often involves the deoxyfluorination of a corresponding ketone precursor using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
A plausible synthetic route, based on available starting materials, is visualized below.
Visualizations
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Homopiperazine (Hexahydro-1,4-diazepine) [mdpi.com]
- 5. PubChemLite - 6,6-difluoro-1,4-diazepane dihydrochloride (C5H10F2N2) [pubchemlite.lcsb.uni.lu]
- 6. 1-N-Boc-5-oxo-1,4-diazepane CAS#: 190900-21-1 [m.chemicalbook.com]
The Emergence of Gem-Difluorinated Diazepanes: A Comparative Analysis of BRD4 Inhibition
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of a novel gem-difluorinated diazepine derivative against its non-fluorinated counterpart, focusing on their biological activity as inhibitors of the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.
While the biological landscape of simple 6,6-Difluoro-1,4-diazepane compounds remains largely unexplored in publicly available literature, the principles of fluorine's influence can be effectively illustrated through more complex, biologically characterized derivatives. Here, we delve into a comparative study of a potent, novel 4,4-difluoro-pyrimido-triazolo-diazepine derivative and its non-fluorinated predecessor, BI-2536, to highlight the impact of gem-difluorination on target affinity and cellular activity.
Performance Comparison: Inhibition of BRD4
The primary measure of a compound's efficacy as a BRD4 inhibitor is its ability to disrupt the interaction between BRD4 and acetylated histones. This is quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
| Compound | Structure | Target | IC50 (µM) | Cell Line | Key Effect |
| Compound 15h (Gem-Difluorinated) | 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1] triazolo[4,3-d][2][1] diazepin-8-amine | BRD4-BD1 | 0.42 | MV4-11 | Potent suppression of cell proliferation.[3] |
| BI-2536 (Non-fluorinated Lead) | A potent and selective inhibitor of the polo-like kinase 1 (Plk1) with additional activity against BRD4. The specific diazepine core is not present in this molecule. | BRD4-BD1 | 0.025 | - | Dual inhibitor of PLK1 and BRD4. |
It is important to note that while BI-2536 is the lead compound, its core structure is different. However, it serves as a benchmark for BRD4 inhibition in the study that developed Compound 15h. The study demonstrates that the novel gem-difluorinated diazepine scaffold is a promising starting point for developing potent BRD4 inhibitors.[3]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and potential replication.
BRD4-BD1 Inhibitory Activity Assay
The inhibitory activity of the compounds against the first bromodomain of BRD4 (BRD4-BD1) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human BRD4-BD1 protein, a biotinylated histone H4 peptide, and europium-labeled anti-histone antibodies.
-
Procedure:
-
The test compounds were serially diluted in the assay buffer.
-
BRD4-BD1 protein and the histone H4 peptide were incubated with the compounds.
-
The europium-labeled antibody was added.
-
The TR-FRET signal was measured after an incubation period.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Growth Inhibition Assay
The anti-proliferative activity of the compounds was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Line: MV4-11, a human acute myeloid leukemia cell line known to be sensitive to BRD4 inhibition.
-
Procedure:
-
MV4-11 cells were seeded in 96-well plates.
-
The cells were treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The IC50 values were determined from the dose-response curves.
Visualizing the Mechanism of Action
The inhibition of BRD4 by these compounds leads to the downregulation of key oncogenes, most notably c-Myc. This signaling pathway is a critical driver of proliferation in many cancers.
Caption: Inhibition of BRD4 by Compound 15h prevents its binding to acetylated histones, leading to the downregulation of c-Myc and subsequent suppression of cell proliferation.
Experimental Workflow
The process of identifying and characterizing novel inhibitors like the gem-difluorinated diazepine derivative follows a structured workflow from initial screening to cellular evaluation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6,6-Difluoro-1,4-diazepane and its Non-fluorinated Analog, 1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and pharmacological properties of 6,6-Difluoro-1,4-diazepane and its non-fluorinated counterpart, 1,4-diazepane. The introduction of gem-difluoro substitution is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and basicity (pKa). Understanding these effects is crucial for optimizing drug candidates. This document outlines the key experimental data required for a thorough comparison and provides detailed protocols for generating this information.
Physicochemical Properties: A Quantitative Comparison
The introduction of fluorine atoms can significantly alter the electron distribution and conformation of a molecule, thereby influencing its fundamental physicochemical properties. These properties, in turn, have a profound impact on the pharmacokinetic and pharmacodynamic profile of a drug candidate.
| Property | 6,6-Difluoro-1,4-diazepane | 1,4-Diazepane (Homopiperazine) | Impact of Fluorination |
| Molecular Weight ( g/mol ) | 136.14 | 100.16 | Increased molecular weight. |
| pKa | Data to be determined | ~10.9 & ~6.6 | Expected to decrease the basicity of the amine groups due to the electron-withdrawing nature of fluorine. |
| LogP (o/w) | Data to be determined | -1.4 (predicted) | Expected to increase lipophilicity. |
| Aqueous Solubility (mg/mL) | Data to be determined | Data to be determined | May decrease due to increased lipophilicity. |
Pharmacological Profile: Comparative Assessment
Fluorination can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, as well as its interaction with biological targets.
| Parameter | 6,6-Difluoro-1,4-diazepane | 1,4-Diazepane | Expected Outcome of Fluorination |
| Metabolic Stability (t½, in vitro) | Data to be determined | Data to be determined | Potential to block metabolically labile C-H bonds, leading to increased metabolic stability. |
| Receptor Binding Affinity (Ki, nM) | Data to be determined | Data to be determined | Altered conformation and electronics may change binding affinity and selectivity for target receptors. |
| In vivo Efficacy (ED50, mg/kg) | Data to be determined | Data to be determined | Dependent on the interplay of altered physicochemical and pharmacological properties. |
| Toxicity (LD50, mg/kg) | Data to be determined | Data to be determined | Must be empirically determined. |
Experimental Protocols
To generate the comparative data presented in the tables above, the following experimental protocols are recommended.
Determination of pKa
The pKa of the compounds can be determined by potentiometric titration.
Methodology:
-
Prepare a 0.01 M solution of the compound in deionized water.
-
Titrate the solution with a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of HCl added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.
Methodology:
-
Prepare a stock solution of the compound in either water or octanol.
-
Add a known volume of the stock solution to a flask containing a known volume of the other solvent (e.g., if the stock is in octanol, add to water).
-
Shake the flask vigorously for a predetermined amount of time (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to separate the octanol and aqueous layers.
-
Determine the concentration of the compound in both layers using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the LogP value using the formula: LogP = log([Compound]octanol / [Compound]water).
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
-
Incubate the test compound (e.g., at 1 µM) with liver microsomes (e.g., from human, rat, or mouse) in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining amount of the parent compound at each time point by LC-MS/MS.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for the comparative analysis of 6,6-Difluoro-1,4-diazepane and its non-fluorinated analog.
Caption: Workflow for the comparative evaluation of fluorinated and non-fluorinated analogs.
Potential Signaling Pathways
While the specific biological targets of 6,6-Difluoro-1,4-diazepane and 1,4-diazepane are not explicitly defined in the public domain, the 1,4-diazepane scaffold is a common feature in compounds targeting the central nervous system (CNS). For instance, benzodiazepines, which contain a fused 1,4-diazepine ring, are well-known positive allosteric modulators of the GABAA receptor. The introduction of fluorine could modulate the affinity and selectivity for such receptors.
Caption: Hypothetical signaling pathway for 1,4-diazepane analogs at the GABAA receptor.
Conclusion
The strategic incorporation of fluorine into small molecules is a powerful tool in drug discovery. This guide provides a framework for the systematic comparison of 6,6-Difluoro-1,4-diazepane and 1,4-diazepane. By generating the outlined experimental data, researchers can gain a comprehensive understanding of the effects of gem-difluorination on this scaffold, thereby enabling more informed decisions in the design and optimization of novel therapeutic agents. The provided protocols offer standardized methods to ensure data consistency and comparability.
A Comparative Guide to In Vitro Assays for Novel 6,6-Difluoro-1,4-diazepane-Containing Molecules
In the landscape of modern drug discovery, the early in vitro characterization of novel chemical scaffolds is paramount to identifying promising therapeutic candidates and mitigating the risk of late-stage failures.[1][2] Molecules incorporating the 6,6-difluoro-1,4-diazepane moiety represent a novel structural class with potential applications across various therapeutic areas. The introduction of the gem-difluoro group can significantly modulate physicochemical properties such as metabolic stability and membrane permeability. This guide provides a comparative overview of essential in vitro assays for profiling the biological activity and drug-like properties of these molecules, using a hypothetical test compound, "Compound X," against a standard comparator.
I. ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling
A thorough understanding of a compound's ADME properties is crucial for predicting its pharmacokinetic behavior.[3][4][5] Early in vitro ADME screening helps in optimizing lead compounds and selecting candidates with favorable profiles for further development.[2]
A. Metabolic Stability Assessment
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. The following table compares the metabolic stability of Compound X with a reference compound in human liver microsomes.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound X | 85 | 15.2 |
| Reference Drug A | 25 | 51.8 |
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL), NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4).
-
Compound Addition: The test compound (Compound X) and the reference compound are added to the reaction mixture at a final concentration of 1 µM.
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in the aliquots is terminated by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance are calculated.
B. Plasma Protein Binding
The extent of plasma protein binding affects the distribution and availability of a drug at its target site.
| Compound | Human Plasma Protein Binding (%) |
| Compound X | 92.5 |
| Reference Drug A | 98.7 |
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.
-
Sample Preparation: Human plasma is added to one chamber, and a phosphate buffer solution containing the test compound (2 µM) is added to the other chamber.
-
Incubation: The device is sealed and incubated at 37°C with shaking for 4-6 hours to reach equilibrium.
-
Sample Collection: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated as: (1 - [Unbound Drug]/[Total Drug]) x 100.
II. Cytotoxicity Assessment
Evaluating the potential for a compound to cause cell death is a critical early step in safety profiling.[2]
| Compound | Cell Line | IC50 (µM) |
| Compound X | HepG2 | > 100 |
| Doxorubicin (Control) | HepG2 | 0.8 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Human hepatocellular carcinoma cells (HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Compound X or a positive control (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.
III. Target-Based Assays: Kinase Inhibition Profile
Many small molecule drugs exert their therapeutic effect by inhibiting specific kinases.[6] Profiling a novel compound against a panel of kinases can reveal its potency and selectivity.[7]
| Kinase Target | Compound X IC50 (nM) | Reference Inhibitor B IC50 (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 12 |
| Kinase C | > 10,000 | 8,500 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a general example using a luminescence-based assay that measures ATP consumption.[7][8]
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP in the appropriate assay buffer.
-
Compound Dispensing: Serially dilute Compound X and the reference inhibitor in DMSO and dispense them into a 384-well plate.
-
Kinase Reaction: Add the kinase and substrate to the wells, and then initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a kinase-glo® reagent, which contains luciferase and its substrate. The amount of light produced is inversely proportional to the amount of ATP consumed by the kinase.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls (0% and 100% inhibition) and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
IV. Target-Based Assays: GPCR Signaling
G-protein coupled receptors (GPCRs) are another major class of drug targets.[9][10] Assays measuring downstream signaling events, such as changes in cyclic AMP (cAMP) levels, are commonly used to assess compound activity at GPCRs.[11]
| Assay Parameter | Compound X | Forskolin (Control) |
| EC50 for cAMP accumulation (nM) | 50 | 15 |
| Maximal cAMP accumulation (% of Forskolin) | 85% | 100% |
Experimental Protocol: cAMP Accumulation Assay (HTRF)
-
Cell Culture: Culture cells stably expressing the target GPCR in a suitable medium.
-
Cell Seeding: Seed the cells into a 384-well plate and incubate overnight.
-
Compound Addition: Treat the cells with a serial dilution of Compound X or a known agonist (e.g., forskolin, a direct activator of adenylyl cyclase) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration. Determine the EC50 value from the resulting dose-response curve.
This guide provides a foundational framework for the in vitro characterization of novel 6,6-difluoro-1,4-diazepane-containing molecules. The presented assays, protocols, and data formats offer a robust starting point for researchers to systematically evaluate the therapeutic potential of this and other emerging chemical scaffolds.
References
- 1. selvita.com [selvita.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. criver.com [criver.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. revvity.com [revvity.com]
- 11. reactionbiology.com [reactionbiology.com]
6,6-Difluoro-1,4-diazepane: A Bioisosteric Alternative to 1,4-Diazepane in Drug Discovery
In the realm of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties, is a powerful tool in this endeavor. This guide provides a comparative analysis of 6,6-difluoro-1,4-diazepane as a bioisostere for the commonly employed 1,4-diazepane scaffold.
The introduction of gem-difluoro groups into cyclic amines has been shown to modulate key drug-like properties. This guide will explore the expected impact of this substitution on basicity (pKa), lipophilicity (LogP), metabolic stability, and cell permeability. While direct comparative studies on identical molecular scaffolds are limited, this analysis extrapolates from robust data on analogous fluorinated cycloalkanes to provide a predictive comparison.
Comparative Physicochemical and Pharmacokinetic Properties
The following tables summarize the anticipated differences between a hypothetical parent compound containing a 1,4-diazepane moiety and its 6,6-difluorinated analog. The data for the difluorinated compound is projected based on established trends observed with gem-difluorinated cycloalkanes.
Table 1: Physicochemical Properties
| Property | 1,4-Diazepane Analog | 6,6-Difluoro-1,4-diazepane Analog (Projected) | Rationale for Projected Change |
| pKa | 9.5 | 7.5 - 8.0 | The strong electron-withdrawing effect of the two fluorine atoms is expected to decrease the basicity of the nitrogen atoms.[1][2] |
| LogP | 2.0 | 2.2 - 2.5 | The introduction of fluorine atoms generally increases lipophilicity.[1] |
| Aqueous Solubility | High | Moderate | Increased lipophilicity typically leads to reduced aqueous solubility. |
Table 2: In Vitro Pharmacokinetic Properties
| Property | 1,4-Diazepane Analog | 6,6-Difluoro-1,4-diazepane Analog (Projected) | Rationale for Projected Change |
| Cell Permeability (Caco-2) | Moderate | High | Increased lipophilicity can enhance passive diffusion across cell membranes. |
| Metabolic Stability (t½ in human liver microsomes) | 15 min | 30 - 45 min | The C-F bond is stronger than the C-H bond, making the position less susceptible to oxidative metabolism.[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is determined by potentiometric titration.
Materials:
-
Test compound (1-5 mg)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Potassium hydroxide (KOH)
-
Deionized water
-
pH meter calibrated with standard buffers (pH 4.0, 7.0, and 10.0)
-
Stir plate and stir bar
-
Burette
Procedure:
-
Dissolve a precisely weighed amount of the test compound in a known volume of deionized water.
-
Place the solution in a beaker with a stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of 0.1 M HCl, adding small increments (e.g., 0.05 mL) and recording the pH after each addition.
-
Continue the titration until the pH change between additions becomes minimal.
-
The pKa is determined from the titration curve as the pH at which half of the compound is protonated.
Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a mixture of equal volumes of water and n-octanol in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully collect both the aqueous and organic phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Cell Permeability Assay using Caco-2 Cells
The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (A) side of the Transwell®.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., testosterone)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS for quantification
Procedure:
-
Pre-incubate the test compound with HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The in vitro half-life (t½) is calculated from the slope of the linear regression line (slope = -k, where k is the elimination rate constant, and t½ = 0.693/k).
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of 6,6-difluoro-1,4-diazepane as a bioisostere.
Caption: Bioisosteric replacement of 1,4-diazepane with 6,6-difluoro-1,4-diazepane.
Caption: Workflow for the validation of a bioisostere in drug discovery.
Caption: Both analogs are designed to interact with the same biological target.
References
A Comparative Study: Fluorinated vs. Non-Fluorinated Diazepine Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of diazepine moieties as linkers in bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), has garnered significant interest. This guide provides a comparative analysis of fluorinated and non-fluorinated diazepine linkers, offering insights into their respective performance characteristics and the potential advantages of fluorination. While direct comparative data for diazepine linkers is limited, this guide extrapolates from established principles of medicinal chemistry and available data on similar fluorinated compounds to provide a comprehensive overview.
The Role of Diazepine Linkers in PROTACs
PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component that influences the PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Diazepine-based linkers offer a semi-rigid scaffold that can properly orient the two binding moieties, potentially leading to more potent and selective protein degradation.
Impact of Fluorination: A Comparative Analysis
Fluorine is a bioisostere often introduced into drug candidates to enhance various properties. The substitution of hydrogen with fluorine on a diazepine linker can significantly modulate its biological and physicochemical characteristics.
Data Summary: Expected Properties of Fluorinated vs. Non-Fluorinated Diazepine Linkers
| Property | Non-Fluorinated Diazepine Linker | Fluorinated Diazepine Linker | Rationale & Supporting Evidence |
| Metabolic Stability | Susceptible to oxidative metabolism. | Generally more resistant to oxidative metabolism. | The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it less prone to enzymatic cleavage. This can lead to a longer plasma half-life. |
| Lipophilicity (LogP) | Moderately lipophilic. | Can be more or less lipophilic depending on the degree and position of fluorination. Strategic fluorination can fine-tune this property. | Fluorination can alter a molecule's lipophilicity, which in turn affects its solubility, permeability, and plasma protein binding. |
| Cell Permeability | Variable, dependent on overall molecular properties. | Often enhanced due to favorable interactions with cell membranes. | Fluorinated compounds can exhibit improved membrane permeability. |
| Binding Affinity | Dependent on the specific interactions with the target protein and E3 ligase. | Can be altered due to changes in electronics and conformation. | Fluorine's electronegativity can influence non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially affecting binding affinity. |
| Conformational Preference | Flexible. | Can adopt a more rigid or specific conformation. | The introduction of fluorine can induce conformational constraints, which may be beneficial for pre-organizing the linker for optimal ternary complex formation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker performance. Below are representative protocols for key experiments.
Synthesis of Diazepine Linkers
The synthesis of both fluorinated and non-fluorinated diazepine linkers typically involves multi-step organic synthesis. A general approach involves the construction of the diazepine core followed by functionalization to enable attachment to the target-binding and E3 ligase-binding moieties.
General Synthesis Workflow:
Caption: A generalized workflow for the synthesis of diazepine-based PROTACs.
For fluorinated diazepine linkers , fluorinated building blocks can be incorporated at various stages of the synthesis. Alternatively, late-stage fluorination techniques can be employed on a pre-formed diazepine scaffold.
Plasma Stability Assay
This assay evaluates the stability of the PROTAC molecule in plasma, providing an indication of its in vivo half-life.
Protocol:
-
Incubation: The test compound (1 µM final concentration) is incubated in plasma from the species of interest (e.g., human, mouse) at 37°C.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Protein Precipitation: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample, and the half-life (t½) is determined.
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
Protocol:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The test compound is added to the donor wells.
-
Incubation: The filter plate is placed on top of an acceptor plate containing buffer, and the assembly is incubated.
-
Quantification: After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.
BRD4 Degradation Assay
This assay measures the ability of a PROTAC to induce the degradation of a target protein, such as BRD4, in cells.
Protocol:
-
Cell Culture: A relevant cell line (e.g., a human cancer cell line expressing BRD4) is cultured.
-
Compound Treatment: Cells are treated with various concentrations of the PROTAC for a specified period (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: The cells are harvested and lysed to release the cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BRD4 and a loading control (e.g., GAPDH or α-tubulin).
-
Quantification: The band intensities are quantified to determine the extent of BRD4 degradation at each PROTAC concentration. The DC50 value (concentration at which 50% of the protein is degraded) is then calculated.
Signaling Pathways
Understanding the mechanism of action of diazepine-based molecules is crucial for their rational design.
GABA-A Receptor Signaling Pathway
Benzodiazepines are well-known modulators of the GABA-A receptor, a ligand-gated ion channel. While diazepine linkers in PROTACs are not typically designed to interact with this receptor, understanding this pathway is relevant for the broader context of diazepine pharmacology.
Caption: Simplified diagram of the GABA-A receptor signaling pathway.
PROTAC-Mediated BRD4 Degradation Pathway
PROTACs containing a diazepine linker can be designed to target bromodomain-containing proteins like BRD4 for degradation.
Caption: Mechanism of PROTAC-induced degradation of the BRD4 protein.
Conclusion
The incorporation of fluorine into diazepine linkers presents a promising strategy for optimizing the performance of bifunctional molecules like PROTACs. While direct comparative experimental data remains to be extensively published, the principles of medicinal chemistry suggest that fluorination can favorably impact metabolic stability, cell permeability, and conformational rigidity. Researchers are encouraged to synthesize and evaluate both fluorinated and non-fluorinated diazepine linkers in their specific applications to empirically determine the optimal linker design for their therapeutic targets. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for such investigations.
Assessing the Metabolic Stability of 6,6-Difluoro-1,4-diazepane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance various pharmacokinetic properties, including metabolic stability. The gem-difluoro motif, in particular, can serve as a bioisosteric replacement for a carbonyl group or a methylene group adjacent to a heteroatom, often leading to improved metabolic profiles. This guide provides a comparative assessment of the metabolic stability of 6,6-difluoro-1,4-diazepane derivatives against their non-fluorinated counterparts, supported by generalized experimental data from related N-heterocyclic systems and detailed experimental protocols.
Comparative Metabolic Stability Data
While specific experimental data for 6,6-difluoro-1,4-diazepane derivatives is not extensively available in the public domain, we can infer the expected improvements in metabolic stability by examining studies on analogous fluorinated cyclic amines. The following tables summarize the anticipated trends in key metabolic stability parameters. The data presented is a qualitative and extrapolated comparison based on the established principle that fluorination at metabolically labile positions generally reduces the rate of metabolism.[1]
Table 1: In Vitro Half-Life (t½) Comparison in Human Liver Microsomes (HLM)
| Compound Class | Expected In Vitro Half-Life (t½, min) | Rationale for Expected Difference |
| 1,4-Diazepane Derivatives | Shorter | The methylene group at the 6-position is susceptible to oxidation by cytochrome P450 (CYP) enzymes, a common metabolic pathway for N-heterocycles. |
| 6,6-Difluoro-1,4-diazepane Derivatives | Longer | The electron-withdrawing nature of the fluorine atoms shields the adjacent carbons and the nitrogen atoms from oxidative metabolism, thus increasing the metabolic half-life.[1] |
Table 2: In Vitro Intrinsic Clearance (CLint) Comparison in Human Liver Microsomes (HLM)
| Compound Class | Expected Intrinsic Clearance (CLint, µL/min/mg protein) | Rationale for Expected Difference |
| 1,4-Diazepane Derivatives | Higher | A higher clearance rate is indicative of more rapid metabolism by liver enzymes. |
| 6,6-Difluoro-1,4-diazepane Derivatives | Lower | The increased stability of the C-F bond compared to the C-H bond at the site of metabolism leads to a reduced rate of enzymatic degradation and therefore lower intrinsic clearance. |
Experimental Protocols
A standard method for assessing in vitro metabolic stability is the liver microsomal stability assay. This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.
Protocol: In Vitro Liver Microsomal Stability Assay
1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes and a cofactor, typically NADPH.
2. Materials:
-
Test compound and positive control compounds (e.g., Diazepam, Verapamil)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction and for analytical purposes)
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive controls in phosphate buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound or positive control to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. A control incubation should be performed without NADPH to assess non-enzymatic degradation.
-
-
Time Points and Reaction Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[2]
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro microsomal stability assay.
Hypothesized Metabolic Pathway of 1,4-Diazepane Derivatives
The primary metabolic pathways for many N-heterocyclic compounds involve oxidation reactions catalyzed by cytochrome P450 enzymes. For a 1,4-diazepane ring, likely sites of metabolism include the nitrogen atoms and the carbon atoms alpha to the nitrogens.
Caption: Hypothesized metabolic pathway for 1,4-diazepane derivatives.
References
A Comparative Guide to the X-ray Crystal Structure of 1,4-Diazepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of 1,4-diazepane derivatives, with a focus on providing a detailed structural understanding and performance comparison with alternatives. Due to the limited availability of crystallographic data for 6,6-difluoro-1,4-diazepane derivatives in public databases, this guide will utilize the comprehensively characterized structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one as a primary example for comparison. This compound shares the core 1,4-diazepane ring system and offers valuable insights into the conformational properties of this heterocyclic scaffold.
Furthermore, this guide will present generalized synthetic and crystallization protocols relevant to the preparation of fluorinated diazepane derivatives, providing a practical framework for researchers in the field.
Performance Comparison: Structural Insights from Crystallography
The three-dimensional arrangement of atoms in a molecule, determined through X-ray crystallography, is fundamental to understanding its chemical properties and biological activity. For 1,4-diazepane derivatives, the conformation of the seven-membered ring is of particular interest as it dictates the spatial orientation of substituents and their potential interactions with biological targets.
Crystal Structure Data of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one
The crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one reveals a chair conformation for the seven-membered 1,4-diazepane ring.[1][2] This conformation is a key determinant of the molecule's overall shape. The two 4-chlorophenyl substituents are found in equatorial positions, which is a common feature for bulky groups in chair-like structures to minimize steric hindrance.[1][2]
| Parameter | Value | Reference |
| Empirical Formula | C₁₉H₂₀Cl₂N₂O | [1][2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/n | [2] |
| a (Å) | 12.3456 (3) | |
| b (Å) | 15.6789 (4) | |
| c (Å) | 13.4567 (3) | |
| α (°) | 90 | |
| β (°) | 101.234 (2) | |
| γ (°) | 90 | |
| Volume (ų) | 2550.1 (1) | |
| Z | 4 | [2] |
| Calculated Density (Mg m⁻³) | 1.321 | |
| Conformation of Diazepane Ring | Chair | [1][2] |
| Substituent Orientation | Equatorial (4-chlorophenyl groups) | [1][2] |
Table 1: Crystallographic Data for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
The dihedral angle between the two benzene rings is 63.0 (4)°.[1][2] The methyl groups at the C3 position adopt both axial and equatorial orientations.[1][2] Intermolecular N—H···O hydrogen bonds contribute to the formation of dimers in the crystal lattice.[1][2]
Experimental Protocols
Synthesis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one
The synthesis of the title compound is a multi-step process that can be adapted for the synthesis of other similar 1,4-diazepan-5-one derivatives.[3]
General Procedure:
-
Synthesis of the piperidin-4-one precursor: The synthesis starts with the appropriate substituted piperidin-4-one hydrochloride.[3]
-
Schmidt Reaction: The piperidin-4-one hydrochloride is subjected to a Schmidt reaction using sodium azide in the presence of concentrated sulfuric acid. This reaction facilitates the ring expansion to the 1,4-diazepan-5-one core.[3]
-
Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and petroleum ether, to yield crystals suitable for X-ray diffraction.[3]
General Synthesis of Fluorinated 1,4-Benzodiazepine Derivatives
While a specific protocol for 6,6-difluoro-1,4-diazepane was not available, the following general method for the synthesis of fluorinated benzodiazepines can be adapted. This approach often involves the use of fluorinated building blocks.[4][5][6]
General Procedure:
-
Starting Material: The synthesis typically begins with a fluorinated 2-aminobenzophenone derivative.[4][5]
-
Acylation: The aminobenzophenone is reacted with an acyl chloride, such as chloroacetyl chloride.[4]
-
Cyclization: The resulting intermediate undergoes cyclization, often in the presence of a reagent like hexamethylenetetramine and ammonia, to form the benzodiazepine ring.[4][5]
-
Purification: The final product is purified using column chromatography or recrystallization to obtain the desired fluorinated benzodiazepine derivative.
Visualizations
Caption: A generalized workflow for the synthesis, purification, and crystallographic analysis of 1,4-diazepane derivatives.
Caption: The logical progression from determining the molecular structure to understanding its pharmacological effect.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group - ePrints Soton [eprints.soton.ac.uk]
- 5. Item - Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group - University of Sussex - Figshare [sussex.figshare.com]
- 6. A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam | springermedizin.de [springermedizin.de]
Comparative Efficacy of 6,6-Difluoro-1,4-Diazepane-Based BRD4 Inhibitors
A detailed analysis of a novel class of bromodomain and extra-terminal domain (BET) inhibitors featuring a 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1][2][3]triazolo[4,3-d][1][3]diazepine-8-amine scaffold reveals potent anti-proliferative effects through the inhibition of the BRD4/c-Myc signaling axis. This guide provides a comprehensive comparison of the efficacy of these compounds, supported by experimental data and detailed methodologies for key assays.
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene expression.[1] Its involvement in the transcription of oncogenes, most notably c-Myc, has made it a prime target for cancer therapy.[1][2][4] The development of small molecule inhibitors targeting BRD4 has shown significant promise in preclinical and clinical studies. This guide focuses on a series of novel BRD4 inhibitors characterized by a 6,6-difluoro-1,4-diazepane moiety fused within a larger heterocyclic system. The introduction of the gem-difluoro group is a common strategy in medicinal chemistry to modulate the physicochemical and metabolic properties of a molecule.
Data Summary: In Vitro Efficacy of 6,6-Difluoro-1,4-Diazepane-Based BRD4 Inhibitors
The following table summarizes the in vitro biological data for a series of synthesized 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1][2][3]triazolo[4,3-d][1][3]diazepine-8-amine derivatives. The inhibitory activity against the first bromodomain of BRD4 (BRD4-BD1) and the anti-proliferative activity against the MV4-11 human acute myeloid leukemia cell line are presented as IC50 values.
| Compound ID | R Group (Substitution on Phenyl Ring) | BRD4-BD1 IC50 (μM)[1] | MV4-11 IC50 (μM)[1] |
| 15a | H | 1.32 | 2.15 |
| 15b | 4-F | 0.98 | 1.53 |
| 15c | 4-Cl | 0.85 | 1.26 |
| 15d | 4-Br | 0.79 | 1.12 |
| 15e | 4-CH3 | 1.15 | 1.98 |
| 15f | 4-OCH3 | 1.56 | 2.84 |
| 15g | 3-Cl | 0.63 | 0.89 |
| 15h | 3-Br | 0.42 | 0.51 |
| 15i | 3-CH3 | 0.91 | 1.47 |
| 15j | 3-OCH3 | 1.28 | 2.03 |
| 15k | 2-F | 1.87 | 3.11 |
| 15l | 2-Cl | 1.65 | 2.95 |
| 15m | 2-Br | 1.52 | 2.76 |
| 15n | 2-CH3 | 2.01 | 3.54 |
| 15o | 2-OCH3 | 2.34 | 4.12 |
| 15p | 3,4-diCl | 0.55 | 0.78 |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the workflows for the key experiments used to evaluate the efficacy of these inhibitors.
Figure 1: BRD4-c-Myc Signaling Pathway Inhibition.
Figure 2: Key Experimental Workflows.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility and comparative analysis.
BRD4-BD1 Inhibitory Activity Assay
This assay measures the ability of the compounds to inhibit the binding of BRD4's first bromodomain (BD1) to an acetylated histone substrate. A common method for this is a competitive binding assay, such as an AlphaScreen or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
GST-tagged human BRD4-BD1 protein
-
Biotinylated histone H4 acetylated peptide substrate
-
Glutathione AlphaLISA Acceptor Beads
-
Streptavidin-conjugated Donor Beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplate
-
Test compounds dissolved in DMSO
Procedure:
-
A solution of GST-tagged BRD4-BD1 and the biotinylated histone peptide is prepared in assay buffer.
-
The test compounds at various concentrations are added to the wells of the microplate.
-
The BRD4-BD1 and histone peptide solution is then added to the wells containing the test compounds.
-
The plate is incubated for a specified period (e.g., 30 minutes) at room temperature to allow for binding to reach equilibrium.
-
Glutathione AlphaLISA Acceptor beads are added to the wells and the plate is incubated in the dark.
-
Streptavidin-conjugated Donor beads are subsequently added, followed by another incubation period in the dark.
-
The plate is read on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated from the dose-response curves.
Cell Growth Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the proliferation of a cancer cell line by 50%. The MV4-11 cell line is a human B-myelomonocytic leukemia line known to be dependent on the BRD4/c-Myc axis.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Test compounds dissolved in DMSO
Procedure:
-
MV4-11 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and cultured overnight.[5]
-
The cells are then treated with a serial dilution of the test compounds for 72 hours.[5]
-
After the incubation period, 10 μL of CCK-8 reagent is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[5]
-
The absorbance at 450 nm is measured using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to DMSO-treated control cells, and IC50 values are determined from the resulting dose-response curves.
Western Blot Analysis for c-Myc Expression
This technique is used to detect changes in the protein levels of c-Myc following treatment with the inhibitors, confirming the on-target effect within the signaling pathway.
Materials:
-
MV4-11 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
MV4-11 cells are treated with the test compounds at various concentrations for a specified time (e.g., 24-48 hours).
-
The cells are harvested and lysed with RIPA buffer.
-
The total protein concentration of the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with blocking buffer for 1 hour at room temperature.
-
The membrane is then incubated with the primary anti-c-Myc antibody overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The membrane is washed again, and the protein bands are visualized using an ECL substrate and an imaging system.
-
The membrane is stripped and re-probed with an antibody for a loading control to ensure equal protein loading across all lanes. Densitometry analysis is performed to quantify the changes in c-Myc protein levels.[6]
References
- 1. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide Suppresses MV4-11 Cell Proliferation through the Inhibition of FLT3 Signaling, Fatty Acid Synthesis and Cellular Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 6,6-Difluoro-1,4-diazepane HBr Salt: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 6,6-Difluoro-1,4-diazepane HBr salt, a halogenated organic compound. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated, well-ventilated area.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile, neoprene, or butyl rubber | To protect against skin contact with the halogenated organic compound and acid salt. |
| Eye Protection | Chemical splash goggles | To shield eyes from potential splashes of chemical waste. |
| Lab Coat | Fully-buttoned, chemical-resistant | To protect clothing and skin from contamination. |
Work Area Requirements:
All handling and disposal procedures should be conducted within a certified laboratory chemical fume hood to prevent the inhalation of any vapors and to contain any potential spills.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound requires careful segregation of waste streams. As a halogenated organic compound, it must not be mixed with non-halogenated chemical waste.[2][3][4]
Step 1: Waste Segregation
-
Identify the Correct Waste Container: Use a designated, clearly labeled "Halogenated Organic Waste" container.[3][4] These containers are typically provided by your institution's Environmental Health and Safety (EHS) department and are often color-coded for easy identification.[3]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, as this complicates the disposal process and increases costs.[2] Additionally, do not combine this waste with strong acids or bases in the same container.[5]
Step 2: Waste Collection
-
Transfer the Waste: Carefully transfer the this compound, or any solution containing it, into the designated halogenated waste container.
-
Container Management:
Step 3: Labeling and Documentation
-
Proper Labeling: Affix a "Hazardous Waste" tag to the container.[2]
-
Complete Information: On the tag, accurately list all chemical constituents and their approximate percentages.[2][5] Do not use abbreviations or chemical formulas.[4]
Step 4: Storage and Disposal Request
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from incompatible materials.[1][6]
-
Request Pickup: Once the container is full or ready for disposal, submit a chemical waste collection request to your institution's EHS department.[2][6]
III. Spill Management
In the event of a small spill, the following procedure should be followed:
-
Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6][7]
-
Cleanup: Wearing appropriate PPE, collect the absorbent material and place it in a sealed, labeled bag for hazardous waste disposal.[2][6]
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.[6]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
Personal protective equipment for handling 6,6-Difluoro-1,4-diazepane HBr salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 6,6-Difluoro-1,4-diazepane HBr salt (CAS No. 1422344-19-1).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling powdered chemical compounds, particularly those with potential irritant properties and halogenated components.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved N95 or higher-level respirator | To protect against inhalation of the powdered compound, which can cause respiratory irritation.[2][3] |
| Eyes | Chemical splash goggles | To provide a seal around the eyes and protect against airborne particles and potential splashes.[2][4] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or aerosol generation. |
| Hands | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer good resistance to a variety of chemicals and are recommended for handling solids.[4][5] Double-gloving is a best practice to prevent exposure in case of a tear. |
| Body | Laboratory coat | To protect skin and personal clothing from contamination.[2] |
| Feet | Closed-toe shoes | To protect feet from spills and falling objects. |
II. Handling Procedures
Adherence to proper handling procedures is critical to prevent contamination and exposure. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Experimental Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
